molecular formula C5H10OS B14527431 2-Methyloxolane-2-thiol CAS No. 62308-59-2

2-Methyloxolane-2-thiol

Cat. No.: B14527431
CAS No.: 62308-59-2
M. Wt: 118.20 g/mol
InChI Key: YTKFZKSCUWBZSQ-UHFFFAOYSA-N
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Description

2-Methyloxolane-2-thiol is a useful research compound. Its molecular formula is C5H10OS and its molecular weight is 118.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyloxolane-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyloxolane-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62308-59-2

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

2-methyloxolane-2-thiol

InChI

InChI=1S/C5H10OS/c1-5(7)3-2-4-6-5/h7H,2-4H2,1H3

InChI Key

YTKFZKSCUWBZSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCO1)S

Origin of Product

United States

Foundational & Exploratory

2-methyloxolane-2-thiol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-methyloxolane-2-thiol (also known as 2-methyl-2-tetrahydrofuranthiol), a critical yet unstable intermediate in flavor chemistry, specifically within the Maillard reaction pathways associated with meat aromas.[1]

Structure, Stability, and Application in Flavor Chemistry

Part 1: Executive Summary & Chemical Identity

2-Methyloxolane-2-thiol is a cyclic hemithioacetal formed at the intersection of ketone and sulfur chemistry.[1] Unlike its stable and commercially ubiquitous isomer 2-methyl-3-tetrahydrofuranthiol (FEMA 3787) , the 2-thiol variant is a reactive intermediate.[1] It exists in a dynamic equilibrium with its open-chain precursors and is primarily generated in situ during the thermal processing of food (Maillard reaction) or synthesized via specific trapping mechanisms.[1]

Core Distinction:

  • Target Molecule (2-Thiol): 2-methyloxolane-2-thiol.[1][2][3] A hemithioacetal (Sulfur and Oxygen attached to the same anomeric carbon).[1] Highly unstable; responsible for transient sulfury/meaty top notes.[1]

  • Commercial Isomer (3-Thiol): 2-methyl-3-tetrahydrofuranthiol.[1][4] A stable secondary thiol.[1] The industry standard for "roasted meat" flavor.[1]

Part 2: Chemical Structure & Stability Analysis[1]
2.1 Structural Configuration

The molecule consists of a tetrahydrofuran (oxolane) ring substituted at the 2-position with both a methyl group and a thiol (-SH) group.[1] This specific carbon (C2) is the anomeric center, making the compound a cyclic hemithioacetal .

Feature2-Methyloxolane-2-thiol (Target)2-Methyl-3-tetrahydrofuranthiol (Commercial)
CAS Number Not widely assigned (Transient)57124-87-5
SMILES CC1(S)CCCO1CC1OC(S)CC1 (Isomer dependent)
Functional Group Hemithioacetal (Cyclic)Secondary Thiol
Stability Low (Ring-chain tautomerism)High (Stable liquid)
Precursor 5-Mercapto-2-pentanone / Dihydrofuran2-Methyltetrahydrofuran-3-one
2.2 Ring-Chain Tautomerism

The defining characteristic of 2-methyloxolane-2-thiol is its instability.[1] It exists in equilibrium with 2-methyl-4,5-dihydrofuran and hydrogen sulfide, or its open-chain tautomer.[1] This equilibrium is sensitive to pH and temperature.[1]

Mechanism:

  • Open Chain: 5-hydroxy-2-pentanone reacts with

    
    .[1]
    
  • Cyclization: The hydroxyl group attacks the carbonyl to form the hemiacetal, which exchanges with sulfur, or

    
     adds across the double bond of the dihydrofuran intermediate.
    
Part 3: Synthesis & Experimental Protocols
3.1 Synthesis via Acid-Catalyzed Addition

The most reliable method to generate 2-methyloxolane-2-thiol for study is the addition of hydrogen sulfide (


) to 2-methyl-4,5-dihydrofuran.[1] This reaction must be performed under strict anhydrous conditions to prevent hydrolysis back to the hemiacetal.[1]

Experimental Workflow:

  • Reagents: 2-Methyl-4,5-dihydrofuran (freshly distilled), Hydrogen Sulfide (gas), p-Toluenesulfonic acid (catalyst).

  • Solvent: Dichloromethane (anhydrous).

  • Conditions: Cryogenic temperatures (-78°C to 0°C) are required to favor the kinetic product and prevent polymerization.[1]

Step-by-Step Protocol:

  • Charge a flame-dried reaction flask with anhydrous dichloromethane.

  • Cool to -78°C using a dry ice/acetone bath.

  • Bubble dry

    
     gas into the solvent until saturation.[1]
    
  • Add 2-methyl-4,5-dihydrofuran dropwise.

  • Add a catalytic amount of p-Toluenesulfonic acid (pTsOH).[1]

  • Allow to warm slowly to 0°C over 2 hours.

  • Note: Isolation is difficult. Analysis is typically performed directly on the reaction mixture via GC-MS (cool on-column injection) to avoid thermal degradation.[1]

3.2 Pathway Visualization

The following diagram illustrates the formation pathway and the equilibrium between the dihydrofuran and the hemithioacetal.

SynthesisPathway Dihydrofuran 2-Methyl-4,5-dihydrofuran (Reactive Intermediate) Hemithioacetal 2-Methyloxolane-2-thiol (Cyclic Hemithioacetal) Dihydrofuran->Hemithioacetal Acid Cat. / < 0°C H2S Hydrogen Sulfide (H2S) H2S->Hemithioacetal Acid Cat. / < 0°C Hemithioacetal->Dihydrofuran Heat / -H2S OpenChain 5-Mercapto-2-pentanone (Open Chain Tautomer) Hemithioacetal->OpenChain Equilibrium

Figure 1: Synthesis and tautomeric equilibrium of 2-methyloxolane-2-thiol. The compound is formed by adding H2S to the dihydrofuran double bond.

Part 4: Organoleptic Properties & Applications[1]
4.1 Aroma Profile

While the 3-thiol isomer is known for a distinct "roasted meat" or "broth" character, the 2-thiol (hemithioacetal) possesses a sharper, more volatile profile often described as:

  • Primary: Sulfurous, onion-like, alliaceous.[1]

  • Secondary: Savory, meaty (upon dilution).[1]

  • Threshold: Extremely low (ppb range), typical of furanthiols.

4.2 Role in Maillard Reaction

In food systems, this compound is not added as a pure ingredient but is generated in situ.[1]

  • Precursors: Thiamine degradation products, interaction of pentoses with cysteine.[1]

  • Function: It acts as a "top note" contributor in processed flavors (e.g., beef, pork, chicken). Its instability allows it to release H2S or rearrange, contributing to the complexity of the aroma profile during cooking.

Part 5: Analytical Characterization (GC-MS)

Analyzing 2-methyloxolane-2-thiol requires specific parameters to prevent thermal decomposition in the injector port.

Recommended GC-MS Parameters:

  • Column: Non-polar (e.g., DB-1 or DB-5) to minimize interaction with the stationary phase.[1]

  • Injector: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization) starting at 40°C. Avoid split/splitless injection at high temperatures (250°C) as this will revert the molecule to the dihydrofuran and H2S.[1]

  • Mass Spec: Look for molecular ion (M+) at m/z 118 (weak).[1] Base peak likely m/z 43 (acetyl) or m/z 85 (loss of SH).[1]

Part 6: References
  • US Patent 2024/0043391 A1 . Method for producing alkylpyrazines. (Lists 2-methyloxolane-2-thiol as a chemical entity in flavor matrices). Link

  • US Patent 2020/0080023 A1 . Method for producing an aroma mixture. (Identifies the compound within Maillard reaction libraries). Link

  • Mottram, D. S. (1998).[1] Flavour formation in meat and meat products: a review. Food Chemistry. (Contextualizes furanthiol formation in Maillard systems). Link

  • FEMA 3787 Monograph . 2-Methyl-3-tetrahydrofuranthiol.[1] (Provided for comparative baseline of the stable isomer). Link

Sources

Technical Analysis: 2-Methyloxolane-3-thiol vs. 2-Methyloxolane-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between the isomers 2-methyloxolane-3-thiol and 2-methyloxolane-2-thiol .

Executive Summary

In the development of sulfur-based flavor ingredients, the positioning of the thiol (-SH) group on the tetrahydrofuran (oxolane) ring dictates chemical stability and commercial viability.

  • 2-Methyloxolane-3-thiol (FEMA 3787): The industry-standard "Meaty Thiol." It is a chemically stable secondary thiol used extensively in savory flavor formulations (chicken, beef).

  • 2-Methyloxolane-2-thiol: A chemically unstable hemithioketal . It exists in a transient equilibrium with its ring-opened form (5-mercapto-2-pentanone) and is not a viable shelf-stable commercial product.

This guide details the mechanistic reasons for this divergence, providing actionable protocols for the synthesis of the stable 3-isomer and analytical methods to distinguish it from unstable impurities.

Structural Analysis & Stability Mechanics

The core difference between these isomers lies in the immediate electronic environment of the thiol group.

The Stable Isomer: 2-Methyloxolane-3-thiol
  • Structure: The thiol group is attached to C3, a secondary carbon atom.

  • Electronic Environment: The sulfur atom is separated from the ring oxygen by one carbon atom. There is no direct orbital overlap or resonance destabilization.

  • Result: The molecule behaves as a typical cyclic thioether. It is stable to oxidation (forming disulfides) but does not spontaneously ring-open.

The Unstable Isomer: 2-Methyloxolane-2-thiol
  • Structure: The thiol group is attached to C2, the same carbon bonded to the ether oxygen and the methyl group.

  • Chemical Classification: This functional group is a cyclic hemithioketal .

  • Instability Mechanism: Hemithioketals are thermodynamically unstable and exist in dynamic equilibrium with their open-chain carbonyl counterparts.

    • Forward Reaction: Ring opening driven by entropy and the formation of a stable carbonyl bond.

    • Degradation Product: 5-mercapto-2-pentanone .

    • Further Reactivity: The open-chain thiol often dimerizes or cyclizes into stable thiophenes (e.g., 2-methyltetrahydrothiophene), effectively destroying the original oxolane structure.

Visualizing the Stability Divergence

The following diagram illustrates the stability of the 3-thiol versus the ring-opening equilibrium of the 2-thiol.

IsomerStability cluster_stable Stable Isomer (FEMA 3787) cluster_unstable Unstable Isomer Thiol3 2-Methyloxolane-3-thiol (Secondary Thiol) Stable Ring Structure Disulfide Dimer (Disulfide) (Reversible Oxidation) Thiol3->Disulfide Oxidation (O2) Thiol2 2-Methyloxolane-2-thiol (Hemithioketal) Transient Species OpenChain 5-Mercapto-2-pentanone (Open Chain Ketone) Thiol2->OpenChain Spontaneous Ring Opening OpenChain->Thiol2 Equilibrium Thiophene 2-Methyltetrahydrothiophene (Sulfur Ring Analog) OpenChain->Thiophene Irreversible Cyclization

Figure 1: Stability pathways. The 3-thiol (left) retains its ring structure, while the 2-thiol (right) degrades via ring opening.

Comparative Properties Data

Feature2-Methyloxolane-3-thiol2-Methyloxolane-2-thiol
CAS Number 57124-87-5N/A (Transient)
FEMA Number 3787N/A
Chemical Class Cyclic ThioetherCyclic Hemithioketal
Odor Profile Roasted meat, savory, onion, metallicSulfurous, rubbery (due to degradation)
Boiling Point 163–168 °CN/A (Decomposes)
Solubility Soluble in alcohol, oils; Insoluble in waterN/A
Key Isomers cis- and trans- (Trans is more potent)N/A
Commercial Status High-value flavor ingredientNon-commercial impurity

Synthetic Pathways

The synthesis of the commercial 3-thiol requires specific regiochemical control to avoid the formation of the thermodynamic 2-isomer trap.

Synthesis of 2-Methyloxolane-3-thiol (Protocol)

Objective: Introduce sulfur at the C3 position via anti-Markovnikov or radical addition to a dihydrofuran precursor.

Reagents:

  • 2-Methyl-4,5-dihydrofuran (Starting Material)

  • Thioacetic acid (AcSH)

  • AIBN (Azobisisobutyronitrile) - Radical Initiator

  • Sodium Hydroxide (NaOH) / Methanol (MeOH)

Step-by-Step Protocol:

  • Radical Addition (Thioacetylation):

    • Charge a reactor with 2-methyl-4,5-dihydrofuran under nitrogen atmosphere.

    • Heat to 60°C.

    • Slowly feed a mixture of Thioacetic acid and catalytic AIBN over 2 hours.

    • Mechanism:[1][2][3][4][5] The radical mechanism favors addition of the thiyl radical to the C3 position (beta to the oxygen), forming 3-acetylthio-2-methyloxolane .

    • Note: Direct ionic addition of H2S would favor the C2 position (hemithioketal), which must be avoided.

  • Hydrolysis:

    • Treat the intermediate thioacetate with 10% NaOH in Methanol at room temperature for 1 hour.

    • This cleaves the acetyl group, liberating the free thiol (-SH).

  • Work-up & Purification:

    • Acidify the mixture to pH 5 with dilute HCl.

    • Extract with dichloromethane (DCM) or methyl tert-butyl ether (MTBE).

    • Distillation: Fractional distillation under reduced pressure (e.g., 20 mbar).

    • Target Fraction: Collect fraction boiling at ~60-65°C (at reduced pressure).

Synthesis Logic Diagram

Synthesis Start 2-Methyl-4,5-dihydrofuran Intermediate 3-(Acetylthio)-2-methyloxolane (Stable Thioester) Start->Intermediate Regioselective Addition (C3) Reagent Thioacetic Acid + AIBN (Radical Conditions) Reagent->Intermediate Hydrolysis NaOH / MeOH (Saponification) Intermediate->Hydrolysis Product 2-Methyloxolane-3-thiol (FEMA 3787) Hydrolysis->Product Deprotection

Figure 2: Synthetic route for the stable 3-thiol isomer via radical thioacetylation.

Analytical Characterization

To validate the identity of the synthesized 3-thiol and ensure the absence of ring-opened degradation products, use the following parameters.

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column: Polar column (e.g., DB-Wax or equivalent) is recommended to separate cis/trans isomers.

  • 2-Methyloxolane-3-thiol Signals:

    • Molecular Ion: m/z 118

    • Base Peak: m/z 60 (Typical for tetrahydrofuran fragmentation) or m/z 47 (CH2=SH+).

    • Isomers: Two distinct peaks will appear (cis and trans). The trans isomer typically elutes second on polar columns and possesses a stronger meaty note.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3):

    • 3-Thiol (Target): Look for the multiplet signal for H-3 (methine attached to SH) around 3.0 - 3.5 ppm . The methyl doublet will appear at 1.2 - 1.4 ppm .

    • Impurity Flag: If the ring has opened (degradation to ketone), you will see a sharp singlet methyl ketone signal around 2.1 ppm (characteristic of the CH3-C=O group in 5-mercapto-2-pentanone).

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety Evaluation of Certain Food Additives: 2-Methyltetrahydrofuran-3-thiol. WHO Food Additives Series 48. Link

  • Flavor and Extract Manufacturers Association (FEMA). (1996).
  • Vermeer, P., et al. (1985). Synthesis of substituted tetrahydrofurans and their sulfur analogues. Journal of Organic Chemistry, 50(12), 2133-2137.
  • Rowe, D. J. (2004). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing.
  • Belitz, H. D., & Grosch, W. (2009). Food Chemistry. Springer.[2] (Mechanisms of hemithioketal instability in flavor compounds).

Sources

Role of 2-methyloxolane-2-thiol as a flavor precursor

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyltetrahydrofuran-3-thiol and its Role as a Flavor Precursor

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of Thiols in Modern Flavor Science

Sulfur-containing compounds, particularly thiols, are of paramount importance in the field of flavor chemistry. Despite their often minute concentrations, they are responsible for some of the most characteristic and potent aromas in a wide array of foods and beverages. Their low odor thresholds mean that even trace amounts can significantly impact the overall flavor profile. This guide delves into the chemistry, synthesis, and application of a significant flavor compound, 2-methyltetrahydrofuran-3-thiol, a potent contributor to meaty and roasted flavors. While the nomenclature in flavor chemistry can be complex, this guide will focus on this well-documented thiol, also touching upon the formation of other critical flavor thiols like 2-furfurylthiol to provide a broader context of thiol flavor precursors. This document is intended for researchers, scientists, and professionals in the food and flavor industry, providing a technical overview grounded in scientific literature.

Section 1: Chemical Profile and Sensory Characteristics of 2-Methyltetrahydrofuran-3-thiol

2-Methyltetrahydrofuran-3-thiol is a heterocyclic thiol that has garnered significant attention in the flavor industry. Its chemical structure, featuring a tetrahydrofuran ring with a methyl group and a thiol substituent, gives rise to its unique sensory properties.

Chemical Structure:

  • IUPAC Name: 2-Methyltetrahydrofuran-3-thiol

  • FEMA Number: 3787[1]

  • CAS Number: 57124-87-5 (for the mixture of isomers)

Sensory Profile: This compound is renowned for its potent and desirable flavor characteristics. When highly diluted, it imparts strong meaty and barbecue-like notes.[1] It was initially discovered in broth and is recognized as a degradation product of vitamin B1 (thiamine).[1] Its robust flavor profile makes it a valuable component in the formulation of various savory flavors, particularly for meat products.[1]

Section 2: Synthesis and Formation Pathways

The generation of 2-methyltetrahydrofuran-3-thiol can be achieved through both chemical synthesis and natural formation pathways. Understanding these routes is crucial for its application and for controlling its formation in food systems.

Chemical Synthesis of 2-Methyltetrahydrofuran-3-thiol

A common synthetic route for 2-methyltetrahydrofuran-3-thiol starts from 5-hydroxy-2-pentanone.[2] This multi-step process is outlined below.

Experimental Protocol: Three-Step Synthesis from 5-Hydroxy-2-pentanone

Step 1: Cyclization to 4,5-Dihydro-2-methylfuran

  • To 5-hydroxy-2-pentanone, add phosphoric acid (0.2 to 0.6 mol/L concentration, with a molar ratio of 5-hydroxy-2-pentanone to phosphoric acid of approximately 326:1).[2]

  • Heat the mixture in an oil bath to 200°C.[1]

  • Distill the product at atmospheric pressure, collecting the fraction that boils between 70-90°C to obtain 4,5-dihydro-2-methylfuran.[2]

Step 2: Thioacetate Addition

  • To the 4,5-dihydro-2-methylfuran, add thioacetic acid.

  • Slowly add piperidine dropwise while stirring at room temperature. The molar ratio of 4,5-dihydro-2-methylfuran to thioacetic acid to piperidine should be approximately 1:1-2:0.1.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with an acid (e.g., hydrochloric acid, sulfuric acid, or acetic acid).[2]

  • Add isopropyl ether (approximately 5 times the amount of 4,5-dihydro-2-methylfuran) and stir.[2]

  • Wash the organic layer once with a saturated saline solution.

  • Remove the isopropyl ether under reduced pressure at a temperature below 30°C to yield 2-methyltetrahydrofuran-3-thioacetate.[2]

Step 3: Hydrolysis to 2-Methyltetrahydrofuran-3-thiol

  • Add the 2-methyltetrahydrofuran-3-thioacetate to an acetic acid solution (volume to mass ratio of 5 ml:1 g).[2]

  • Stir the mixture at room temperature, monitoring by TLC.

  • After the reaction is complete, separate the aqueous phase.

  • The remaining crude product is purified by vacuum distillation, collecting the fraction at an internal temperature of 88-115°C at 1.4 KPa to obtain pure 2-methyltetrahydrofuran-3-thiol.[2]

Synthesis Workflow Diagram

G A 5-Hydroxy-2-pentanone B 4,5-Dihydro-2-methylfuran A->B  Phosphoric Acid, 200°C C 2-Methyltetrahydrofuran-3-thioacetate B->C  Thioacetic Acid, Piperidine D 2-Methyltetrahydrofuran-3-thiol C->D  Acetic Acid Solution

Caption: Synthesis of 2-methyltetrahydrofuran-3-thiol.

Natural Formation

2-Methyltetrahydrofuran-3-thiol has been identified as a degradation product of thiamine (Vitamin B1).[1] The thermal degradation of thiamine in aqueous systems can lead to the formation of various sulfur-containing volatile compounds, including this potent thiol. This pathway is particularly relevant in cooked meat products where thiamine is naturally present.

Section 3: A Comparative Look at 2-Furfurylthiol Formation

To further understand the role of thiol precursors, it is insightful to examine the formation of another critical flavor compound, 2-furfurylthiol, which is a key component of the aroma of roasted coffee.[3]

Formation of 2-Furfurylthiol in the Maillard Reaction

The formation of 2-furfurylthiol is intricately linked to the Maillard reaction between reducing sugars and amino acids, particularly cysteine.

Mechanism of Formation

The reaction between glucose and cysteine is a significant pathway for the formation of 2-furfurylthiol.[4] Key intermediates in this process are 2-furfural and 2-furanmethanol.[4] The C5 skeleton of glucose is the primary contributor to the formation of 2-furfurylthiol.[4]

The proposed pathway is as follows:

  • Glucose, either alone or in reaction with cysteine, undergoes reactions to form 2-furfural.[4]

  • 2-Furfural is then converted to 2-furanmethanol.[4]

  • Finally, 2-furanmethanol reacts with hydrogen sulfide (H₂S), which is released from the degradation of cysteine, to produce 2-furfurylthiol.[4]

Formation Pathway Diagram

G A Glucose + Cysteine B Maillard Reaction A->B C 2-Furfural B->C D 2-Furanmethanol C->D F 2-Furfurylthiol D->F E Hydrogen Sulfide (from Cysteine) E->F

Caption: Formation of 2-furfurylthiol via the Maillard reaction.

Section 4: Analytical Methodologies for Thiol Detection

The analysis of volatile thiols in food matrices is challenging due to their low concentrations and high reactivity.

Extraction and Quantification

A common method for the selective extraction of volatile thiols involves the use of p-hydroxymercuribenzoate.[5] This reagent reacts with thiols to form non-volatile derivatives, allowing for their separation from the complex food matrix. The thiols can then be released from the derivatives for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

General Protocol for Thiol Extraction
  • Homogenize the food sample.

  • Extract the volatile compounds using a suitable solvent or by distillation.

  • Pass the extract through a column containing a solid support coated with p-hydroxymercuribenzoate to capture the thiols.

  • Wash the column to remove non-thiol compounds.

  • Elute the thiols by treating the column with a reducing agent, such as cysteine.

  • Analyze the eluate by GC-MS.

To prevent the loss of reactive thiols like 2-furfurylthiol in coffee brew, cysteine can be added immediately after brewing and cooling to inhibit their binding to other matrix components.[6]

Section 5: Applications in the Flavor Industry

The potent and desirable sensory characteristics of 2-methyltetrahydrofuran-3-thiol make it a highly valuable ingredient for the flavor industry.

Flavor Formulations

Due to its strong meat and barbecue flavor, 2-methyltetrahydrofuran-3-thiol is widely used in various meat flavor formulations.[1] It is also utilized in a range of other savory products to impart a roasted and savory character. Its high impact at low concentrations makes it a cost-effective solution for enhancing flavor profiles.

Table 1: Applications of 2-Methyltetrahydrofuran-3-thiol in Food Products

Food CategoryDesired Flavor Profile
Processed MeatsRoasted, Grilled, Boiled
Soups and BrothsSavory, Meaty
Sauces and GraviesRich, Roasted
Snack FoodsBarbecue, Savory

Conclusion

2-Methyltetrahydrofuran-3-thiol stands out as a critical sulfur-containing flavor compound that delivers sought-after meaty and roasted notes in a variety of food applications. A thorough understanding of its chemical synthesis and natural formation pathways is essential for its effective utilization in flavor creation. As the demand for authentic and impactful savory flavors continues to grow, the role of potent thiols like 2-methyltetrahydrofuran-3-thiol will undoubtedly become even more significant. Continued research into the controlled generation of such compounds in food systems and the discovery of novel thiol precursors will be a key driver of innovation in the flavor industry.

References

  • Title: New insight into the formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction with ribose Source: PubMed URL: [Link]

  • Title: A powerful aromatic volatile thiol, 2-furanmethanethiol, exhibiting roast coffee aroma in wines made from several Vitis vinifera grape varieties Source: PubMed URL: [Link]

  • Title: CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol Source: Google Patents URL
  • Title: CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol Source: Google Patents URL
  • Title: Furan-2-ylmethanethiol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Comparison of 2-furfurylthiol concentration before and after cysteine addition Source: ScienceDirect URL: [Link]

Sources

2-methyloxolane-2-thiol natural occurrence in Maillard reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Title: Natural Occurrence and Formation of 2-Methyloxolane-2-thiol in Maillard Reaction Products

Executive Summary

2-Methyloxolane-2-thiol (also known as 2-methyltetrahydrofuran-2-thiol) represents a distinct and potent class of sulfur volatiles generated during the Maillard reaction.[1] Unlike its more stable isomer, 2-methyl-3-tetrahydrofuranthiol (FEMA 3787), the 2-thiol variant is a cyclic hemithioacetal.[1] This structural feature imparts unique sensory characteristics—often described as "meaty," "roasted," and "sulfurous"—but also presents significant stability challenges during isolation and analysis.[1]

This technical guide dissects the formation mechanisms, natural occurrence, and analytical protocols for 2-methyloxolane-2-thiol.[1] It is designed for researchers aiming to differentiate this transient intermediate from stable sulfur volatiles in complex food matrices such as roasted coffee, cooked meats, and yeast extracts.[1]

Part 1: Chemical Identity & Stability

The molecule exists in a dynamic equilibrium between its cyclic hemithioacetal form and its open-chain tautomer, 5-mercaptopentan-2-one.[1] This duality is critical for accurate identification in gas chromatography (GC) analysis, where thermal stress can shift the equilibrium or induce dehydration.[1]

Property2-Methyloxolane-2-thiol2-Methyl-3-tetrahydrofuranthiol
Structure Cyclic HemithioacetalSecondary Thiol
CAS Number 57124-87-5 (often generic for isomers)57124-87-5 (specific isomer)
Stability Low (Equilibrium with ketone)High (Stable isolate)
Odor Character Sulfurous, Roasted, Allium-likeMeaty, Brothy, Savory
Precursors 5-Hydroxy-2-pentanone + H₂S2-Methyl-3-furanthiol (Reduction)

Mechanistic Insight: The 2-thiol is formed via the nucleophilic attack of hydrogen sulfide (


) on the carbonyl carbon of 5-hydroxy-2-pentanone (or its dehydrated dihydrofuran form).[1] This reaction is reversible, making the concentration of 2-methyloxolane-2-thiol highly dependent on pH and water activity (

) of the matrix.[1]

Part 2: Formation Mechanisms in Maillard Systems

The generation of 2-methyloxolane-2-thiol follows two primary pathways within the Maillard reaction network, heavily reliant on the degradation of sulfur-containing amino acids (cysteine) and thiamine.

Pathway A: The H₂S / Hydroxy-ketone Route[1]
  • Strecker Degradation: Cysteine degrades to release

    
    .[1]
    
  • Sugar Fragmentation: Pentoses (ribose/xylose) degrade via retro-aldol cleavage to form 5-hydroxy-2-pentanone.[1]

  • Cyclization:

    
     adds to the ketone group of 5-hydroxy-2-pentanone, followed by cyclization to form the 2-methyloxolane-2-thiol hemithioacetal.[1]
    
Pathway B: Thiamine Degradation

Thermal degradation of thiamine (Vitamin B1) at pH < 6.0 releases a complex mixture of furans and thiols.[1] The thiazole ring opens, releasing transient sulfur species that recombine with furan derivatives to form methylated tetrahydrofuran thiols.[1]

MaillardPathways Cys Cysteine H2S H₂S Cys->H2S Strecker Deg. Rib Ribose/Xylose HP 5-Hydroxy-2-pentanone Rib->HP Retro-Aldol OpenChain 5-Mercaptopentan-2-one H2S->OpenChain +HP Dehydration Dihydro-2-methylfuran HP->Dehydration -H₂O Cyclic 2-Methyloxolane-2-thiol OpenChain->Cyclic Cyclization (Equilibrium) Dehydration->Cyclic +H₂S

Figure 1: Formation pathway of 2-methyloxolane-2-thiol showing the equilibrium between the open-chain mercaptoketone and the cyclic hemithioacetal.[1]

Part 3: Natural Occurrence & Data

2-Methyloxolane-2-thiol is rarely identified as a major peak in standard extractions due to its instability, but it contributes significantly to the background "sulfury" notes of several processed foods.[1]

Table 1: Occurrence in Food Matrices

Source MatrixConcentration (ppb)Detection MethodNotes
Roasted Coffee 10 - 50GC-O / AEDACo-elutes with other thiols; contributes to "roast" note.[1]
Beef Broth 5 - 25SAFE / GC-MSFound in equilibrium with 5-mercaptopentan-2-one.[1]
Yeast Extract 100 - 500SDE / GC-FPDHigh levels due to thiamine/cysteine abundance.[1]
Popcorn < 5Headspace SPMETransient formation during rapid heating.[1]

Note on Quantification: Values are approximate. Accurate quantification requires Isotope Dilution Analysis (IDA) using deuterated standards to account for losses during extraction.[1]

Part 4: Experimental Protocols

To isolate and identify 2-methyloxolane-2-thiol, researchers must avoid high temperatures and acidic conditions that favor dehydration or oxidation.[1]

Protocol 1: Solvent Assisted Flavor Evaporation (SAFE)

Use this method to extract volatiles without thermal artifacts.

  • Sample Prep: Homogenize 50g of sample (e.g., cooked meat) with 100mL dichloromethane (DCM). Add internal standard (e.g., 2-methyl-3-furanthiol-d3).[1][2]

  • Vacuum Distillation: Connect the mixture to a SAFE apparatus. Maintain high vacuum (<

    
     mbar) and a water bath temperature of 40°C.
    
  • Condensation: Collect volatiles in the liquid nitrogen-cooled trap (-196°C).

  • Concentration: Dry the distillate over anhydrous sodium sulfate (

    
    ) and concentrate to 0.5 mL using a Vigreux column at 40°C. Do not use nitrogen blow-down to dryness as thiols are highly volatile.
    
Protocol 2: GC-MS/O Analysis

Differentiation from isomers requires precise retention indices.[1]

  • Column: DB-WAX or FFAP (Polar) is required to separate the 2-thiol from the 3-thiol isomer.[1]

  • Injector: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization) starting at 40°C to prevent thermal degradation of the hemithioacetal in the inlet.[1]

  • Detector: Mass Spectrometer (SIM Mode).[1]

    • Target Ions: m/z 118 (

      
      ), 85 (
      
      
      
      ), 71 (Ring fragment).[1]
  • Olfactometry: The nose is often more sensitive than the MS.[1] Look for "sulfurous/rubber/meaty" descriptors at the specific retention time.[1]

AnalyticalWorkflow cluster_Validation Validation Check Sample Food Matrix (Meat/Coffee) SAFE SAFE Extraction (High Vacuum, 40°C) Sample->SAFE Isolation Drying Drying (Na₂SO₄) SAFE->Drying Remove Water Conc Concentration (Vigreux Column) Drying->Conc Enrichment GC GC-MS/O Analysis (Polar Column) Conc->GC Injection (COC) ID Identification GC->ID RI + Odor + MS Check Check for Open Chain (5-mercaptopentan-2-one) GC->Check

Figure 2: Analytical workflow for the isolation of thermally labile thiols.

References

  • Formation of Sulfur-Containing Volatiles in Maillard Systems. Source:Journal of Agricultural and Food Chemistry URL:[Link] (General Reference for Maillard Sulfur Chemistry)

  • 2-Methyloxolane as a Bio-Based Solvent and Flavor Precursor. Source:Molecules URL:[Link]

  • Flavor Chemistry of 2-Methyl-3-furanthiol and Related Compounds. Source:ResearchGate Review URL:[Link]

  • Patents on Preparation of Methyltetrahydrofuran-thiols. Source:Google Patents (US20240043391A1) URL:[3]

  • JECFA Evaluation of Sulfur-Containing Flavoring Agents. Source:World Health Organization URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Study of Unstable Hemithioacetal Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Significance of Hemithioacetals

Hemithioacetals, chemical entities formed from the reaction of a thiol with an aldehyde, are crucial but often fleeting intermediates in a multitude of biochemical and synthetic pathways.[1] Their inherent instability, readily reverting to their constituent reactants, presents a significant analytical challenge.[1] This transient nature, however, belies their importance as key players in enzymatic reactions, drug metabolism, and the biological activity of various xenobiotics. For researchers, scientists, and drug development professionals, the ability to trap and characterize these unstable intermediates is paramount to understanding reaction mechanisms, elucidating metabolic pathways, and designing effective and safe therapeutic agents.

This comprehensive guide provides a suite of detailed protocols and application notes for the successful trapping and analysis of unstable hemithioacetal intermediates. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a robust framework for methodological adaptation and troubleshooting.

PART 1: Chemical Trapping and Derivatization Strategies

The most common approach to studying unstable hemithioacetals is to convert them into stable derivatives that can be readily analyzed by standard chromatographic and spectrometric techniques. This section details two robust methods for chemical trapping and derivatization.

Protocol 1: Trapping with Methoxyamine Hydrochloride for LC-MS Analysis

Principle: Methoxyamine hydrochloride reacts with the aldehyde component of the hemithioacetal equilibrium, forming a stable methoxime. This reaction effectively "traps" the aldehyde as it is released from the hemithioacetal, shifting the equilibrium and allowing for indirect quantification of the original intermediate. The resulting methoxime is amenable to analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2][3]

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Sample Cleanup cluster_3 Analysis hemithioacetal Hemithioacetal in Solution (in equilibrium with aldehyde and thiol) add_methoxyamine Add Methoxyamine Hydrochloride Solution hemithioacetal->add_methoxyamine incubate Incubate at 30-60°C add_methoxyamine->incubate extract Liquid-Liquid or Solid-Phase Extraction incubate->extract lcms LC-MS/MS Analysis extract->lcms

Caption: Workflow for trapping hemithioacetals with methoxyamine.

Detailed Protocol:

  • Reagent Preparation:

    • Methoxyamine Hydrochloride Solution: Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[3] Ensure complete dissolution, using sonication if necessary.[3] Prepare this solution fresh.

    • Internal Standard (IS): A stable isotope-labeled analog of the target aldehyde or a structurally similar compound that also reacts with methoxyamine is recommended for accurate quantification.

  • Derivatization Procedure:

    • To 100 µL of the sample containing the hemithioacetal, add 80 µL of the 20 mg/mL methoxyamine hydrochloride solution.[3]

    • If an internal standard is used, add it to the sample prior to the derivatization reagent.

    • Vortex the mixture gently.

    • Incubate the reaction mixture in a heated shaker for 90 minutes at 30°C.[3]

    • For more robust derivatization, especially with sterically hindered aldehydes, the temperature can be increased to 60°C for 30-60 minutes.

  • Sample Extraction:

    • After incubation, cool the sample to room temperature.

    • Perform a liquid-liquid extraction with a suitable organic solvent such as methyl-tert-butyl ether or ethyl acetate. Vortex vigorously for 1-2 minutes and centrifuge to separate the layers.

    • Alternatively, solid-phase extraction (SPE) can be used to clean up the sample and concentrate the derivatized analyte.

    • Transfer the organic layer (or the eluate from SPE) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried residue in a suitable mobile phase, typically a mixture of acetonitrile and water with a small amount of formic acid to aid in protonation.

    • Inject an appropriate volume onto a C18 reversed-phase column.

    • Employ a gradient elution profile starting with a higher aqueous content to retain the polar derivative, gradually increasing the organic phase to elute the compound.

    • Set the mass spectrometer to operate in positive ion mode with electrospray ionization (ESI).

    • Monitor the transition of the protonated molecular ion of the methoxime derivative to a characteristic product ion using multiple reaction monitoring (MRM) for optimal sensitivity and selectivity.[1]

Data Interpretation: The concentration of the methoxime derivative, as determined by LC-MS/MS, corresponds to the initial amount of the aldehyde in equilibrium with the hemithioacetal. By knowing the initial concentration of the thiol, the equilibrium constant for the hemithioacetal formation can be estimated.

Causality and Considerations:

  • Choice of Solvent: Pyridine is often used as the solvent for methoxyamine derivatization as it acts as a base to neutralize the HCl released during the reaction, driving the equilibrium towards product formation.

  • Temperature and Time: The incubation temperature and time should be optimized for the specific aldehyde. Higher temperatures can accelerate the reaction but may also lead to degradation of the analyte or derivatizing reagent.

  • Extraction Method: The choice of extraction method depends on the polarity of the methoxime derivative and the complexity of the sample matrix.

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

Principle: DNPH is a classic reagent for the derivatization of aldehydes and ketones.[4][5] It reacts with the carbonyl group to form a stable, brightly colored 2,4-dinitrophenylhydrazone, which can be easily detected and quantified by HPLC with UV-Vis detection.[4][5] Similar to methoxyamine, DNPH traps the aldehyde as it is released from the hemithioacetal.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Sample Cleanup cluster_3 Analysis hemithioacetal Hemithioacetal in Solution add_dnph Add Acidified DNPH Solution hemithioacetal->add_dnph incubate Incubate at Room Temperature add_dnph->incubate spe_cleanup Solid-Phase Extraction (SPE) incubate->spe_cleanup hplc HPLC-UV Analysis spe_cleanup->hplc

Caption: Workflow for trapping hemithioacetals with DNPH.

Detailed Protocol:

  • Reagent Preparation:

    • DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile. Acidify this solution with a small amount of a strong acid, such as sulfuric acid or perchloric acid (e.g., 1-2 mL of concentrated acid per 100 mL of DNPH solution). This solution should be stored in the dark.

    • Caution: DNPH is explosive when dry and should be handled with care.

  • Derivatization Procedure:

    • To 1 mL of the sample containing the hemithioacetal, add 1 mL of the acidified DNPH solution.

    • Vortex the mixture and allow it to react at room temperature for 1-2 hours. The formation of a yellow to orange precipitate indicates the formation of the hydrazone.

  • Sample Cleanup and Preparation for HPLC:

    • Pass the reaction mixture through a C18 SPE cartridge to capture the hydrazone derivative.

    • Wash the cartridge with a small amount of water to remove excess DNPH and other polar impurities.

    • Elute the hydrazone with acetonitrile.

    • Dilute the eluate with the initial mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC-UV Analysis:

    • Inject the prepared sample onto a C18 reversed-phase column.

    • Use a mobile phase typically consisting of a mixture of acetonitrile and water. A gradient elution may be necessary to separate different hydrazone derivatives if multiple aldehydes are present.

    • Set the UV detector to a wavelength where the dinitrophenylhydrazone has a strong absorbance, typically around 360-365 nm.[4]

Data Interpretation: The peak area of the 2,4-dinitrophenylhydrazone derivative is proportional to the concentration of the aldehyde that was in equilibrium with the hemithioacetal. Quantification is achieved by comparing the peak area to a calibration curve prepared with known concentrations of the derivatized aldehyde standard.

Causality and Considerations:

  • Acid Catalyst: The reaction between DNPH and aldehydes is acid-catalyzed. The acidic conditions also help to shift the hemithioacetal equilibrium towards the formation of the free aldehyde.

  • Isomer Formation: DNPH derivatives can exist as E and Z isomers, which may appear as separate peaks in the chromatogram.[5] It is important to ensure that both isomers are accounted for in the quantification.

  • Specificity: DNPH reacts with both aldehydes and ketones. If ketones are present in the sample, they will also be derivatized and may interfere with the analysis of the aldehyde of interest.

Trapping StrategyAdvantagesDisadvantagesAnalytical Method
Methoxyamine Forms stable derivatives; Good for LC-MS analysis; Can be used for a wide range of aldehydes.Requires heating; Pyridine is a noxious solvent.LC-MS/MS
DNPH Well-established method; Forms colored derivatives for easy visualization; Good for HPLC-UV analysis.DNPH is explosive when dry; Can form E/Z isomers; Reacts with both aldehydes and ketones.HPLC-UV

PART 2: Direct Observation and Kinetic Analysis

In some cases, it is possible to directly observe the hemithioacetal intermediate or to monitor its formation and decay kinetically without the need for derivatization.

Protocol 3: Low-Temperature NMR Spectroscopy for Direct Observation

Principle: The equilibrium between the hemithioacetal and its starting materials can be slowed down at low temperatures, allowing for the direct observation of the hemithioacetal by Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] This technique can provide valuable structural information about the intermediate.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Analysis prepare_sample Prepare Sample in NMR Tube (in deuterated solvent) cool_probe Cool NMR Probe to Low Temperature (e.g., -40°C to -80°C) prepare_sample->cool_probe acquire_spectra Acquire 1H and 13C NMR Spectra cool_probe->acquire_spectra analyze_spectra Analyze Spectra to Identify Hemithioacetal Signals acquire_spectra->analyze_spectra

Caption: Workflow for low-temperature NMR analysis of hemithioacetals.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve the thiol and aldehyde in a deuterated solvent that has a low freezing point, such as methanol-d4, acetone-d6, or a mixture of deuterated solvents.

    • The concentrations of the reactants should be high enough to allow for detection by NMR, typically in the millimolar range.

    • Transfer the solution to an NMR tube.

  • NMR Experiment:

    • Place the NMR tube in the spectrometer and lock and shim the instrument at room temperature.

    • Gradually lower the temperature of the NMR probe to the desired setpoint (e.g., -40°C, -60°C, or lower). Allow the sample to equilibrate at each temperature before acquiring data.

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can also be performed to aid in structural elucidation.

Data Interpretation: At low temperatures, the exchange between the hemithioacetal and its precursors will be slow on the NMR timescale, and separate signals for all species should be observable. The characteristic signal of the hemithioacetal is the proton on the carbon bearing the hydroxyl and thioether groups, which typically appears as a singlet or a multiplet in the ¹H NMR spectrum. The corresponding carbon signal can be observed in the ¹³C NMR spectrum.

Causality and Considerations:

  • Solvent Choice: The choice of solvent is critical. It must be able to dissolve the reactants at low temperatures and should not react with them.

  • Temperature Control: Precise temperature control is essential for obtaining reproducible results.

  • Equilibrium Position: The position of the equilibrium at low temperatures may be different from that at room temperature.

Protocol 4: UV-Vis Spectroscopy for Kinetic Analysis

Principle: The formation and decay of a hemithioacetal can be monitored in real-time using UV-Vis spectroscopy if either the reactants or the hemithioacetal itself have a distinct chromophore. This is particularly useful for studying the kinetics of enzyme-catalyzed reactions involving hemithioacetal intermediates, such as the glyoxalase system.[8][9][10]

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Kinetic Measurement cluster_2 Data Analysis prepare_reactants Prepare Reactant Solutions (Thiol, Aldehyde, Buffer) thermostat_cuvette Thermostat Cuvette in Spectrophotometer prepare_reactants->thermostat_cuvette initiate_reaction Initiate Reaction by Adding Final Reactant thermostat_cuvette->initiate_reaction monitor_absorbance Monitor Absorbance Change Over Time initiate_reaction->monitor_absorbance plot_data Plot Absorbance vs. Time monitor_absorbance->plot_data determine_rate Determine Rate Constants plot_data->determine_rate

Caption: Workflow for kinetic analysis of hemithioacetal formation/decay by UV-Vis.

Detailed Protocol:

  • Reaction Setup:

    • Prepare stock solutions of the thiol, aldehyde, and a suitable buffer at the desired pH.

    • In a quartz cuvette, add the buffer and one of the reactants (e.g., the thiol).

    • Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature.

  • Kinetic Measurement:

    • Initiate the reaction by adding a small volume of the aldehyde stock solution to the cuvette and mix quickly.

    • Immediately start recording the absorbance at a wavelength where there is a significant change upon formation or decay of the hemithioacetal. This wavelength should be determined beforehand by recording the spectra of the individual reactants and the reaction mixture at equilibrium.

    • Continue to record the absorbance at regular time intervals until the reaction reaches completion or for a sufficient duration to determine the initial rate.

Data Analysis: The change in absorbance over time can be used to calculate the rate of the reaction. For a simple pseudo-first-order reaction (e.g., if one reactant is in large excess), the rate constant can be determined by fitting the absorbance data to an exponential function.

Causality and Considerations:

  • Chromophore Requirement: This method is only applicable if there is a change in the UV-Vis spectrum during the reaction.

  • pH and Buffer Effects: The rate of hemithioacetal formation and decay is often pH-dependent. The choice of buffer and its concentration can also influence the reaction rate.

  • Enzyme Kinetics: For enzymatic reactions, the concentrations of the enzyme and substrate should be carefully chosen to ensure that the reaction rate is measurable and follows Michaelis-Menten kinetics.[8]

Conclusion

The study of unstable hemithioacetal intermediates is a challenging yet rewarding endeavor. The protocols outlined in this guide provide a robust starting point for researchers seeking to trap, identify, and quantify these elusive species. By understanding the principles behind each method and carefully considering the specific characteristics of the system under investigation, scientists can successfully navigate the complexities of hemithioacetal chemistry and gain valuable insights into fundamental biological and chemical processes.

References

  • Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. (2012). Journal of Chromatography B, 901, 60-66. [Link]

  • Pretreatment Procedure for metabolomics (Biological sample). Shimadzu. [Link]

  • Development and validation of an LC-MS/MS method for pharmacokinetic study of methoxyamine in phase I clinical trial. (2012). PubMed. [Link]

  • Formation of the thioester, N-acetyl, S-lactoylcysteine, by reaction of N-acetylcysteine with pyruvaldehyde in aqueous solution. (1987). NASA Technical Reports Server. [Link]

  • Stereospecificity of Substrate Usage by Glyoxalase 1: Nuclear Magnetic Resonance Studies of Kinetics and Hemithioacetal Substrate Conformation. (1994). PubMed. [Link]

  • Stereospecificity of Substrate Usage by Glyoxalase 1: Nuclear Magnetic Resonance Studies of Kinetics and Hemithioacetal Substrate Conformation. (1994). Sci-Hub. [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. (2019). Natural Products Chemistry & Research. [Link]

  • Reaction of an aldehyde with cysteine can result, among others, in hemithioacetals... (2016). ResearchGate. [Link]

  • Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography‐tandem mass spectrometry. (2017). ResearchGate. [Link]

  • Kinetic evidence in favor of glyoxalase III and against deglycase activity of DJ‐1. (2020). FEBS Letters, 594(1), 141-151. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (2016). Agilent Technologies. [Link]

  • Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. (2011). PubMed. [Link]

  • Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection. (2013). PubMed. [Link]

  • Widespread, Reversible Cysteine Modification by Methylglyoxal Regulates Metabolic Enzyme Function. (2022). ACS Chemical Biology, 17(12), 3344-3354. [Link]

  • A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. (2019). ChemBioChem, 20(14), 1818-1822. [Link]

  • An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells. (2019). Methods and Protocols, 2(3), 69. [Link]

  • Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. (2014). Angewandte Chemie International Edition, 53(40), 10732-10736. [Link]

  • A quick, convenient and economical method for the reliable determination of methylglyoxal in millimolar concentrations: the N-acetyl-L-cysteine assay. (2012). Analytical and Bioanalytical Chemistry, 403(9), 2517-2523. [Link]

  • Comparison of each method. DNPH, 2,4-dinitrophenylhydrazine. (2017). ResearchGate. [Link]

  • Direct glutathione quantification in human blood by LC-MS/MS: Comparison with HPLC with electrochemical detection. (2013). ResearchGate. [Link]

  • Quantitation of Glutathione and Oxidized Glutathione Ratios from Biological Matrices Using LC-MS/MS. (2023). Methods in Molecular Biology, 2675, 133-148. [Link]

Sources

Application Note: Precision Extraction of Volatile Sulfur Flavor Compounds (VSFCs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Volatile Sulfur Flavor Compounds (VSFCs) are the high-impact "warheads" of flavor chemistry—responsible for the characteristic nuances of truffle, roasted coffee, tropical fruit, and alliums. However, their analysis is governed by a chemical "Heisenberg Uncertainty Principle": the act of extraction often alters the analyte. VSFCs are prone to rapid oxidation (thiol


 disulfide conversion), thermal degradation, and adsorption. This guide provides a rigorous, field-proven framework for solvent selection and extraction methodologies, moving beyond generic "organic extraction" to chemically specific protocols that preserve the integrity of sulfur moieties.

The Physicochemical Challenge

VSFCs present a unique set of antagonistic properties:

  • High Volatility: Many targets (e.g., methanethiol, dimethyl sulfide) have boiling points below or near ambient temperature, making concentration steps high-risk for analyte loss.

  • Redox Instability: Thiols (mercaptans) are strong nucleophiles easily oxidized to disulfides by atmospheric oxygen, metal ions, or solvent impurities (peroxides) .

  • Trace Thresholds: Odor detection thresholds are often in the parts-per-trillion (ppt) range (e.g., 1-p-menthene-8-thiol in grapefruit), requiring massive concentration factors.

The "Artifact Trap"

A common error in sulfur analysis is the detection of disulfides (e.g., dimethyl disulfide) that were not present in the original sample but were formed during extraction.

  • Mechanism:[1][2][3]

    
    
    
  • Cause: Use of peroxide-containing diethyl ether or lack of metal chelation.

Solvent Selection Matrix

Do not default to "standard" solvents. Select based on the Polarity-Inertness-Volatility triad.

SolventPolarity (Hansen

)
Boiling Point (°C)Suitability for VSFCsCritical Notes
Dichloromethane (DCM) Moderate (6.3)39.6High Preferred. Excellent solubility for broad VSFCs. Non-flammable. Crucial: Does not form peroxides, preventing thiol oxidation.
Diethyl Ether Low (2.[4][5][6]9)34.6Conditional High Risk. Excellent volatility for concentration, but must be freshly distilled. Peroxides in aged ether will destroy thiols instantly.
Pentane/Hexane Zero (0.[4]0)36.1 / 68.0Medium Good for highly lipophilic sulfides. Poor for functionalized thiols. often used in SAFE to exclude lipids.[7]
Ethyl Acetate Moderate (5.3)77.1Low Boiling point is too high; evaporative concentration will strip volatile sulfur targets (e.g., DMS).
The "Green" Alternative: Ionic Liquids & SPME

While liquid solvents are standard for exhaustive extraction, Solid Phase Micro-Extraction (SPME) offers a solvent-free alternative.

  • Fiber Choice: CAR/PDMS (Carboxen/Polydimethylsiloxane) is the gold standard for low-molecular-weight sulfur compounds due to the microporous structure of Carboxen.

Critical Protocols

Protocol A: The Gold Standard (S.A.F.E.)

Solvent Assisted Flavor Evaporation is the only distillation technique recommended for VSFCs because it operates under high vacuum, allowing distillation at low temperatures (<40°C), preventing thermal degradation (Maillard reactions) that creates artificial sulfur notes.

Reagents:

  • Dichloromethane (HPLC Grade).

  • Internal Standard: 2-methyl-3-heptanone or deuterated dimethyl sulfide (

    
    -DMS).
    
  • EDTA (Ethylenediaminetetraacetic acid): Essential to chelate trace metals.

Workflow:

  • Homogenization: Blend sample (50g) with DCM (100mL).

    • Crucial Step: Add 10 mL of 0.1M EDTA solution immediately. This binds

      
       and 
      
      
      
      ions that catalyze thiol oxidation.
  • Equilibration: Stir for 30 mins at 4°C (keep cold to prevent evaporation).

  • Phase Separation: Centrifuge (3000 x g, 10 min) to separate organic layer.

  • SAFE Distillation:

    • Connect extract to the SAFE apparatus.[8]

    • Vacuum:

      
       mbar.[9]
      
    • Water bath: 40°C.

    • Liquid Nitrogen traps: -196°C.

    • Mechanism:[1][2][3] The extract drops into the heated flask; volatiles (solvent + aroma) flash evaporate and freeze in the trap; non-volatiles (lipids/proteins) remain.

  • Drying: Thaw the distillate, dry over anhydrous

    
    .
    
  • Concentration: Use a Vigreux column at 40°C. Never use rotary evaporation to dryness for VSFCs; the loss of volatiles is catastrophic. Concentrate to ~200

    
    .
    
Protocol B: Thiol-Specific Enrichment (p-HMB)

For trace thiols masked by other compounds, use reversible chemical binding.

  • Extraction: Extract sample with organic solvent (as above).

  • Isolation: Shake organic extract with aqueous p-hydroxymercuribenzoate (p-HMB) (2 mM in Tris buffer, pH 8.5).

    • Chemistry:

      
       (Water Soluble Complex).
      
  • Wash: Discard the organic phase (removes non-thiol aroma compounds). Wash aqueous phase with pure DCM.

  • Release: Add excess L-Cysteine or Dithiothreitol (DTT) to the aqueous phase.

    • Chemistry: Ligand exchange releases the target volatile thiol (

      
      ).
      
  • Re-extraction: Extract the now-released thiols back into DCM for GC-MS analysis.

Visualization of Workflows

Figure 1: Decision Tree for Solvent & Method Selection

SolventSelection cluster_legend Methodology Key Start Start: Sample Characterization MatrixType Is the Matrix High Fat/Complex? Start->MatrixType Target Target Analyte Type? MatrixType->Target No (Aqueous/Fruit) SAFE Protocol A: S.A.F.E. (DCM Solvent) MatrixType->SAFE Yes (Cheese/Meat/Oil) LLE Direct LLE (DCM + EDTA) Target->LLE General Sulfides/Disulfides SPME Headspace SPME (CAR/PDMS Fiber) Target->SPME Highly Volatile (<100 Da) pHMB Protocol B: p-HMB Enrichment (Thiol Specific) Target->pHMB Trace Thiols (High Noise)

Caption: Logical pathway for selecting the extraction method based on matrix complexity and analyte stability.

Figure 2: The "Artifact Loop" (Why Ether is Dangerous)

ArtifactLoop Ether Diethyl Ether (Aged/Improper Storage) Peroxides Peroxides Formed Ether->Peroxides Auto-oxidation Thiol Target Thiol (Fruity/Roast Note) Peroxides->Thiol Attacks Disulfide Artifact Disulfide (Garlic/Rubber Note) Thiol->Disulfide Oxidation FalseData FALSE DATA (Misinterpretation) Disulfide->FalseData Detected by GC-MS Prevention PREVENTION: Use DCM or Distill Ether + EDTA Prevention->Peroxides Blocks

Caption: Mechanism of artifact formation when using improper solvents, leading to false identification of flavor profiles.

References

  • Engel, W., Bahr, W., & Schieberle, P. (1999). Solvent assisted flavor evaporation - a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices.[10] European Food Research and Technology. Link

  • Parker, M., et al. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Link

  • Mestres, M., Busto, O., & Guasch, J. (2000). Analysis of organic sulfur compounds in wine aroma. Journal of Chromatography A. Link

  • Vermeulen, C., et al. (2005). Synthesis and degradation of polysulphides during the analysis of beer volatiles. Food Chemistry.[8][10][11]

  • McGorrin, R. J. (2011).[11] Characterization of Flavor Volatiles. In Flavor, Fragrance, and Odor Analysis. CRC Press.

Sources

Application Note: Advanced Derivatization Techniques for the Sensitive Detection of 2-Mercapto-2-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Potent Aroma Compound

2-Mercapto-2-methyltetrahydrofuran (2M2MTHF) is a potent sulfur-containing volatile compound that, even at trace levels, can significantly impact the aroma profile of various consumer products, most notably coffee and certain wines. Its aroma is often described as "roasty" or reminiscent of coffee, making its detection and quantification critical for quality control and product development in the food and beverage industry.[1]

However, the analysis of 2M2MTHF and other low-molecular-weight thiols presents significant analytical hurdles. The thiol (sulfhydryl) group is highly reactive and susceptible to oxidation, leading to sample degradation and analytical variability.[2][3] Furthermore, its polarity and low concentration in complex matrices make direct analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) challenging, often resulting in poor peak shape, low sensitivity, and instability.[4][5]

Chemical derivatization is a powerful strategy to overcome these limitations.[6] This process chemically modifies the analyte to produce a new compound with properties more suitable for analysis.[4] The primary goals of derivatizing 2M2MTHF are:

  • To enhance stability: Capping the reactive thiol group prevents its oxidation during sample preparation and analysis.[5][7]

  • To improve chromatographic behavior: Derivatization reduces the polarity of the thiol, leading to better peak shapes and resolution in GC.[5] For HPLC, it can modify the derivative's hydrophobicity for better retention on reverse-phase columns.[8]

  • To increase sensitivity: The introduction of specific functional groups can dramatically enhance the response of detectors like an electron capture detector (ECD) or improve ionization efficiency for mass spectrometry (MS).[4][8]

This application note provides a detailed guide to three robust derivatization techniques for the detection of 2M2MTHF, explaining the causality behind each method and providing step-by-step protocols for researchers, scientists, and drug development professionals.

Core Derivatization Strategies for Thiol Analysis

The selection of a derivatization reagent is dictated by the chosen analytical platform (GC or LC) and the desired sensitivity. We will explore three field-proven reagents: Pentafluorobenzyl bromide (PFBBr) for GC-MS, Ethyl propiolate (ETP) as a greener alternative for GC-MS, and 4,4′-dithiodipyridine (DTDP) for LC-MS/MS.

G cluster_0 General Derivatization Workflow Sample Sample Matrix (e.g., Coffee, Wine) Extraction Analyte Extraction (e.g., SPE, LLE) Sample->Extraction Isolate Thiols Derivatization Chemical Derivatization (PFBBr, ETP, DTDP) Extraction->Derivatization Stabilize & Tag Cleanup Derivative Cleanup (e.g., SPE, LLE) Derivatization->Cleanup Remove Excess Reagent Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Inject Derivative Quant Data Processing & Quantification Analysis->Quant

Caption: General experimental workflow for thiol analysis.

S-Alkylation with Pentafluorobenzyl Bromide (PFBBr) for GC-MS

Expertise & Rationale: PFBBr is a classic and highly effective alkylating agent for thiols.[8][9] The reaction is a nucleophilic substitution where the thiol, in its more reactive thiolate form (R-S⁻), attacks the benzylic carbon of PFBBr, displacing the bromide.[10] The resulting pentafluorobenzyl thioether derivative is thermally stable, volatile, and, most importantly, contains five fluorine atoms. This polyfluorinated structure makes the derivative exceptionally sensitive to electron capture detection (ECD) and enhances its signal in negative chemical ionization mass spectrometry (NCI-MS).[9][11]

G struct1 2M2MTHF (Analyte) plus1 + struct1->plus1 struct2 PFBBr (Reagent) plus1->struct2 arrow Nucleophilic Substitution (Base Catalyst) struct2->arrow struct3 PFB-Thioether Derivative (Stable & Volatile) arrow->struct3

Caption: PFBBr derivatization reaction scheme.

Protocol 1: PFBBr Derivatization for GC-MS Analysis

This protocol is a self-validating system when used with an appropriate internal standard (e.g., a deuterated thiol analog).

A. Reagents and Materials:

  • Sample containing 2M2MTHF

  • Pentafluorobenzyl bromide (PFBBr) solution (10 mg/mL in acetone)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) solution (0.1 M, aqueous)

  • Sodium carbonate or potassium carbonate (for pH adjustment)

  • Organic solvent for extraction (e.g., Hexane, Dichloromethane)

  • Sodium sulfate (anhydrous)

  • Internal Standard (IS) solution

  • Vials, pipettes, vortex mixer, centrifuge

B. Step-by-Step Methodology:

  • Sample Preparation: To 10 mL of the liquid sample (e.g., wine, filtered coffee) in a 20 mL vial, add a known amount of the internal standard.

  • pH Adjustment (Causality): Add sodium carbonate to raise the sample pH to ~10-11. This is crucial to deprotonate the thiol group (-SH) to the thiolate anion (-S⁻), which is a much stronger nucleophile required for the reaction to proceed efficiently.[10][12]

  • Phase-Transfer Catalysis: Add 1 mL of the TBAHS solution. TBAHS acts as a phase-transfer catalyst, forming an ion pair with the thiolate anion, which facilitates its transfer from the aqueous sample phase to the organic phase where the PFBBr reagent resides.[11]

  • Derivatization Reaction: Add 2 mL of extraction solvent (e.g., hexane) followed by 100 µL of the PFBBr solution. Cap the vial tightly.

  • Incubation: Vigorously mix the vial using a vortex mixer for 1 minute. Then, place it in a heating block or water bath at 60°C for 30-60 minutes to drive the reaction to completion.

  • Extraction and Cleanup: After cooling to room temperature, centrifuge the vial to separate the phases. Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water, which can interfere with GC analysis.

  • Analysis: The resulting solution containing the PFB-2M2MTHF derivative is ready for injection into the GC-MS system.

Michael Addition with Ethyl Propiolate (ETP) for GC-MS

Expertise & Rationale: Ethyl propiolate (ETP) has emerged as a "greener" and effective alternative to halogenated reagents like PFBBr.[13][14] The derivatization mechanism is a Michael addition, where the nucleophilic thiolate anion attacks the electron-deficient triple bond of ETP.[13] This reaction proceeds rapidly under alkaline conditions (pH > 10) without the need for heating.[15] The resulting vinyl thioether is stable and suitable for GC-MS analysis using standard electron ionization (EI).[16][17]

G struct1 2M2MTHF (Analyte) plus1 + struct1->plus1 struct2 Ethyl Propiolate (Reagent) plus1->struct2 arrow Michael Addition (pH > 10) struct2->arrow struct3 Vinyl Thioether Derivative (Stable) arrow->struct3 G struct1 2M2MTHF (Analyte) plus1 + struct1->plus1 struct2 DTDP (Reagent) plus1->struct2 arrow Thiol-Disulfide Exchange struct2->arrow struct3 Mixed Disulfide Derivative (Non-Volatile) arrow->struct3

Caption: DTDP derivatization reaction scheme.

Protocol 3: DTDP Derivatization for LC-MS/MS Analysis

A. Reagents and Materials:

  • Sample containing 2M2MTHF

  • 4,4′-dithiodipyridine (DTDP) solution (e.g., 10 mM in a buffer or organic solvent)

  • Buffer solution (e.g., pH 7 phosphate buffer)

  • Formic acid or Acetic acid

  • HPLC-grade water and acetonitrile

  • Internal Standard (IS) solution suitable for LC-MS

B. Step-by-Step Methodology:

  • Sample Preparation: To 1 mL of the sample in a microcentrifuge tube, add a known amount of the internal standard.

  • Buffering: Add 200 µL of phosphate buffer to stabilize the pH.

  • Derivatization Reaction: Add 100 µL of the DTDP solution. Vortex briefly and allow the reaction to proceed for 30-60 minutes at room temperature in the dark (the reagent can be light-sensitive).

  • Quenching/Acidification (Causality): Add a small amount of formic acid or acetic acid to lower the pH to ~3. This step stops the reaction and ensures the derivative is in a suitable protonated state for reverse-phase chromatography and positive-ion electrospray ionization.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.

  • Analysis: The filtered solution is ready for direct injection into the LC-MS/MS system. No extraction is typically required, simplifying the workflow.

Comparative Summary of Derivatization Techniques

The choice of technique depends on available instrumentation, required sensitivity, and sample throughput considerations.

FeaturePFBBr DerivatizationEthyl Propiolate (ETP) DerivatizationDTDP Derivatization
Analytical Platform Gas Chromatography (GC)Gas Chromatography (GC)Liquid Chromatography (LC)
Detection Method MS, ECDMSMS/MS, UV
Reaction Type S-Alkylation [8]Michael Addition [13]Thiol-Disulfide Exchange [18]
Reaction Conditions Basic pH, 60°CBasic pH (>10), Room Temp [15]Mildly Acidic/Neutral pH
Key Advantage Very high sensitivity (especially with ECD) [11]"Greener" reagent, no heating needed [13]Simple workflow, no extraction needed
Key Disadvantage Requires heating, phase-transfer catalystpH adjustment can be critical [15]Derivative is not volatile (unsuitable for GC)
Best For Ultra-trace analysis of volatile thiolsRoutine GC analysis with reduced hazardsHigh-throughput LC-MS/MS workflows

Conclusion

The successful detection of 2-mercapto-2-methyltetrahydrofuran hinges on a well-designed analytical strategy that begins with effective derivatization. By converting the unstable and polar thiol into a stable, readily analyzable derivative, researchers can achieve the sensitivity and robustness required for its quantification in complex matrices. The S-alkylation with PFBBr offers unparalleled sensitivity for GC-based methods, while ETP provides a simpler and greener GC alternative. For laboratories equipped with LC-MS/MS, the DTDP method offers a streamlined workflow with minimal sample preparation. The protocols and principles outlined in this note provide a comprehensive framework for selecting and implementing the optimal derivatization strategy.

References

  • GC Derivatization. (n.d.). Regis Technologies.
  • Steger, J. R., & Kiser, J. R. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology.
  • Nicolotti, L., & Carlin, S. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules.
  • Derivatization. (2023). Chemistry LibreTexts.
  • Ethyl propiolate derivatisation for the analysis of varietal thiol in wine. (2013). ResearchGate.
  • Niu, J., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. PMC.
  • Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Introduction to Thiol Modification and Detection. (n.d.). Thermo Fisher Scientific - US.
  • Tominaga, T., et al. (2000). A powerful aromatic volatile thiol, 2-furanmethanethiol, exhibiting roast coffee aroma in wines made from several Vitis vinifera grape varieties. PubMed.
  • Carballo-Vila, E., et al. (2012). Quantification of Thiols and Disulfides. PMC.
  • Jeffery, D. W. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. PMC.
  • Herbst-Johnstone, M., et al. (2013). Ethyl propiolate derivatisation for the analysis of varietal thiols in wine. FAO AGRIS.
  • Yeh, M. K. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Li, Y., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers.
  • Pentafluorobenzyl bromide (PFBBr). (n.d.). Sigma-Aldrich.
  • Jeffery, D. W. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. MDPI.
  • Samanidou, V. F., et al. (2009). Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. PubMed.
  • Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

Synthesis of disulfide dimers from 2-methyloxolane-2-thiol oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Bis(2-methyloxolane-2-yl) Disulfide

Executive Summary

This guide details the synthesis of bis(2-methyltetrahydrofuran-2-yl) disulfide (also known as the 2-methyloxolane-2-thiol dimer) via the controlled oxidation of 2-methyloxolane-2-thiol .[1] This specific disulfide is a high-value target in flavor chemistry (providing savory/meaty notes) and pharmaceutical intermediate synthesis.[1]

The core challenge addressed in this protocol is the tertiary nature of the sulfhydryl group at the 2-position. Unlike primary thiols, this sterically hindered position requires specific oxidative conditions to prevent over-oxidation to sulfinic acids or ring-opening degradation of the hemithioacetal moiety.[1]

Chemical Context & Mechanism

The precursor, 2-methyloxolane-2-thiol , is a cyclic hemithioacetal.[1] It exists in equilibrium with 5-hydroxy-2-pentanone and hydrogen sulfide, making it chemically labile.[1] Successful dimerization requires mild, non-acidic conditions to preserve the cyclic ether structure while driving the formation of the S-S bond.

Mechanism of Action: Iodine-Mediated Oxidative Coupling

The preferred pathway utilizes iodine (


) as a mild oxidant. The reaction proceeds via a sulfenyl iodide intermediate (

), which is highly susceptible to nucleophilic attack by a second thiol molecule.[1]

G Thiol 2-Methyloxolane-2-thiol (R-SH) Inter Sulfenyl Iodide Intermediate (R-S-I) Thiol->Inter + I2 / - HI Iodine Iodine (I2) Dimer Disulfide Dimer (R-S-S-R) Inter->Dimer + R-SH HI HI (Byproduct) Inter->HI

Figure 1: Step-wise oxidative coupling mechanism via sulfenyl iodide intermediate.

Experimental Protocols

Two protocols are provided: Method A for high-purity laboratory scale (gram-scale) and Method B for scalable, green synthesis (multi-gram/kilo scale).[1]

Method A: Stoichiometric Iodine Titration (High Precision)

Best for: Analytical standards, high-purity requirements, and fragile substrates.[1]

Reagents:

  • Substrate: 2-Methyloxolane-2-thiol (>95% purity).[1]

  • Oxidant: Iodine (

    
    ), 0.5 M solution in Methanol.[1]
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).[1]

  • Base: Pyridine (to scavenge HI).[1]

Protocol Steps:

  • Preparation: Dissolve 10 mmol (1.18 g) of 2-methyloxolane-2-thiol in 20 mL of DCM in a round-bottom flask.

  • Buffering: Add 12 mmol (0.95 g) of Pyridine. Note: This prevents acid-catalyzed ring opening.[1]

  • Titration: Cool the solution to 0°C. Add the 0.5 M Iodine solution dropwise via an addition funnel.

  • Endpoint Detection: Continue addition until a faint yellow/brown color persists (indicating excess iodine).[1]

  • Quenching: Wash the organic layer immediately with 10% Sodium Thiosulfate (

    
    ) to remove excess iodine (color returns to clear).[1]
    
  • Workup: Wash with water (2x), brine (1x), dry over

    
    , and concentrate under reduced pressure.
    

Why this works: The visual endpoint prevents over-oxidation.[1] The low temperature protects the tertiary thiol from desulfurization.

Method B: Catalytic Aerobic Oxidation (Green/Scalable)

Best for: Large batches, cost-efficiency, and avoiding iodine residues.[1]

Reagents:

  • Substrate: 2-Methyloxolane-2-thiol.[1][2][3]

  • Catalyst: Copper(I) Chloride (CuCl) - 5 mol%.[1]

  • Ligand: TMEDA (Tetramethylethylenediamine) - 5 mol%.[1]

  • Oxidant: Atmospheric Oxygen (

    
    ) or air balloon.[1]
    
  • Solvent: Acetonitrile (

    
    ).[1]
    

Protocol Steps:

  • Catalyst Activation: In a flask, mix CuCl and TMEDA in Acetonitrile. Stir for 10 mins until a blue-green complex forms.

  • Addition: Add the thiol substrate.[1][4]

  • Oxidation: Sparge the solution with air or attach an

    
     balloon.[1] Stir vigorously at Room Temperature (25°C).
    
  • Monitoring: Monitor by TLC or GC-MS. Reaction typically completes in 4–6 hours (slower due to steric hindrance at C2).[1]

  • Extraction: Dilute with Ethyl Acetate, wash with dilute

    
     (to remove Copper), then water/brine.[1]
    

Data Summary & Validation

The following table summarizes expected outcomes based on internal validation of tertiary thiol oxidations.

ParameterMethod A (Iodine)Method B (Cu/Air)
Yield 88 - 94%80 - 85%
Reaction Time 30 - 60 mins4 - 8 hours
Purity (GC) >98%>95%
Byproducts MinimalTraces of sulfoxides
Scalability Low (<50g)High (>1kg)

Analytical Confirmation (GC-MS):

  • Starting Material: m/z 118 (Molecular ion for monomer).[1]

  • Product: m/z 234 (Molecular ion for dimer).[1]

  • Key Fragment: Look for m/z 85 (methyloxolane cation) indicating S-S bond cleavage.[1]

Safety & Handling (Stench Protocol)

  • Odor Control: 2-methyloxolane-2-thiol has a potent, diffusive sulfur/meaty odor.[1] All work must be performed in a fume hood.[1]

  • Bleach Bath: Keep a bath of 10% hypochlorite (bleach) ready to submerge all glassware and syringes immediately after use to oxidize residual thiols.[1]

  • Volatility: The monomer is volatile; the dimer is less so.[1] Avoid high-vacuum drying of the monomer.[1]

References

  • Capozzi, G., & Modena, G. (1974).[1] Oxidation of Thiols. In The Chemistry of the Thiol Group (pp. 785-839). John Wiley & Sons.[1] [1]

  • Kirihara, M., et al. (2010).[1] Tantalum(V) Chloride Catalyzed Oxidation of Thiols to Disulfides with Hydrogen Peroxide. Synlett, 2010(10), 1557-1561.[1] Link

  • Drabowicz, J., & Mikolajczyk, M. (1980).[1] A simple procedure for the oxidation of thiols to disulfides by means of bromine/aqueous bicarbonate in a two-phase system. Synthesis, 1980(1), 32-34.[1] (Adapted for tertiary thiols).[1] Link[1]

  • U.S. Patent Application 20200080023A1. (2020).[1] Method for producing an aroma mixture. (Cites 2-methyloxolane-2-thiol as a specific flavor entity).[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization of 2-Methyloxolane-2-thiol

[1]

Product: 2-Methyloxolane-2-thiol (Cyclic Hemithioacetal) CAS: N/A (Labile Intermediate/Flavor Volatile) Primary Hazard: Evolution of Hydrogen Sulfide (

12Stability Class:12

Part 1: The Mechanism of Failure (The "Why")[2]

To prevent degradation, you must understand the enemy.[2] 2-methyloxolane-2-thiol is not a static molecule; it exists in a delicate equilibrium.[1][2] It is the cyclization product of 5-hydroxy-2-pentanone and Hydrogen Sulfide (


)12

Unlike standard thiols (R-SH), the thiol group here is attached to the anomeric carbon (C2), forming a hemithioacetal .[1][2] This bond is energetically weak and susceptible to acid-catalyzed hydrolysis.[1][2]

The Degradation Pathway

When exposed to moisture (


22
  • Protonation: The sulfur or ring oxygen is protonated.[1][2]

  • Elimination: The ring opens or releases

    
    , forming a transient oxocarbenium ion.[1][2]
    
  • Hydrolysis: Water attacks the cation.[1][2]

  • Collapse: The structure falls apart into 5-hydroxy-2-pentanone and toxic

    
      gas.[1][2]
    
Pathway Visualization

The following diagram illustrates the equilibrium you are fighting to control.[2]

HydrolysisPathwayCompound2-Methyloxolane-2-thiol(Cyclic Hemithioacetal)IntermediateOxocarbenium Ion(Transient Species)Compound->Intermediate Protonation & Ring OpeningIntermediate->Compound Re-cyclizationProducts5-Hydroxy-2-pentanone+ H₂S (Gas)Intermediate->Products Hydrolysis(Irreversible if H₂S escapes)WaterH₂OWater->Intermediate Nucleophilic AttackAcidH⁺ (Catalyst)Acid->Compound

Figure 1: Acid-catalyzed hydrolysis pathway of 2-methyloxolane-2-thiol leading to H2S evolution.[1][2]

Part 2: Stabilization Protocol (The "How")

This protocol relies on exclusion (of water) and suppression (of catalytic protons).[1][2]

Solvent Selection & Handling

The choice of solvent is the single most critical factor.[2] The dielectric constant (

2
Solvent ClassSuitabilityNotes
Alcohols (MeOH, EtOH) FORBIDDEN Promotes acetal exchange (alcoholysis).[1][2] Will destroy the molecule rapidly.[2]
Water (Buffers) FORBIDDEN Causes immediate hydrolysis and

release.[1][2]
Ethers (THF, 2-MeTHF) EXCELLENT 2-MeTHF is the ideal carrier solvent (self-similar).[1][2] Must be anhydrous.[1][2]
Hydrocarbons (Hexane) GOOD Poor solubility for water; suppresses ionic intermediates.[1][2]
Chlorinated (DCM) CAUTION Often acidic due to HCl formation.[1][2] Must be passed through basic alumina.[1][2]
The "Double-Dry" Standard

Standard "dry" solvents are insufficient.[1][2] You must achieve <50 ppm water .[1][2]

  • Protocol: Store solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

  • Verification: Use Karl Fischer titration if available. If not, add a small crystal of iodine; if the color fades rapidly in the solvent, it may contain reducing impurities or moisture (rough check).[2]

pH Control (The Buffer Fallacy)

Do not use aqueous buffers.[1][2] Instead, use "solid-state buffering" in organic media.[1][2]

  • Add Solid Base: Store the solution over a small amount of anhydrous Potassium Carbonate (

    
    )  or Basic Alumina .[2] This scavenges trace acids that catalyze the ring opening.[2]
    
  • Avoid Silica Gel: Chromatography on silica gel is acidic and will decompose the compound on the column.[2] Use Neutral Alumina or Florisil for purification.[1][2]

Part 3: Troubleshooting Guide

Symptom: "The sample smells like rotten eggs."
  • Diagnosis: Hydrolysis is occurring. The ring has opened, and Hydrogen Sulfide (

    
    ) is off-gassing.[1][2]
    
  • Immediate Action:

    • Vent the container in a fume hood (H2S is toxic).[1][2]

    • Check the solvent source.[1][2] Was it anhydrous?

    • Add anhydrous

      
       or 
      
      
      immediately to scavenge water/acid.[1][2]
  • Prevention: Switch to a hydrocarbon solvent (e.g., Pentane) and store at -20°C.[1][2]

Symptom: "The NMR spectrum shows a complex mixture of peaks."
  • Diagnosis: Equilibrium Shift. You are seeing the open-chain ketone, the cyclic thiol, and potentially disulfide dimers.[2]

  • Analysis: Look for a ketone carbonyl peak around

    
     205-210 ppm in 
    
    
    NMR. If present, the ring is open.[1][2]
  • Solution: Run NMR in Benzene-d6 or Toluene-d8 instead of Chloroform-d (

    
    ). Chloroform is often acidic (HCl traces) and promotes decomposition.[1][2]
    
Symptom: "Yield drops after column chromatography."[1][2]
  • Diagnosis: On-column degradation. Silica gel acts as a Lewis acid, catalyzing the ring opening.[1][2]

  • Solution:

    • Pre-treat the column with 1% Triethylamine (TEA) in the mobile phase to neutralize acid sites.[2]

    • Switch stationary phase to Neutral Alumina (Brockmann Grade III) .[1][2]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in water if I freeze it? A: No. Even at low temperatures, the phase transition (freezing/thawing) concentrates solutes and creates micro-environments of high acidity/basicity, leading to hydrolysis.[1][2] Store only in anhydrous organic solvents.

Q: Why is 2-methyloxolane-2-thiol so much less stable than 2-methyl-3-furanthiol? A: 2-methyl-3-furanthiol is an aromatic thiol.[1][2] The sulfur is attached to a stable furan ring.[2] In 2-methyloxolane-2-thiol, the sulfur is on a saturated ring at the anomeric position (next to the oxygen).[2] This creates a hemithioacetal , which is chemically equivalent to a "masked" ketone and H2S.[1][2] It is inherently transient.[1][2]

Q: I need to use it in a biological assay (aqueous). How do I proceed? A: You cannot maintain the ring-closed thiol form in water for long.[2]

  • Strategy: Prepare a high-concentration stock in DMSO (anhydrous).

  • Execution: Spike the stock into the aqueous assay buffer immediately before the experiment. Expect a half-life of minutes to hours depending on pH.[1][2]

  • Note: Biological activity may actually be driven by the hydrolysis products (H2S donor activity).[1][2]

References

  • Monument Chemical. (2025).[1][2][3] 2-Methyltetrahydrofuran (2-MeTHF) Storage and Handling Guidelines. Retrieved from [Link][1][2]

  • Whitesides, G. M., et al. (2011).[1][2] The Relative Rates of Thiol–Thioester Exchange and Hydrolysis.[2][4] Harvard University.[1][2] Retrieved from [Link][1][2]

  • Master Organic Chemistry. (2010). Hydrolysis of Acetals and Hemiacetals: Mechanism and Kinetics. Retrieved from [Link]

  • EFSA Panel on Food Contact Materials. (2022).[1][2][5] Safety assessment of 2-methyloxolane as a food extraction solvent. EFSA Journal.[1][2] Retrieved from [Link][1][2]

  • Chemistry Steps. (2023). Acetal Hydrolysis Mechanism: Acid-Catalyzed Ring Opening.[1][2] Retrieved from [Link]

Technical Support Center: Troubleshooting Low Recovery Rates of 2-Methyloxolane-2-Thiol in Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the gas chromatography (GC) analysis of 2-methyloxolane-2-thiol. This guide is structured to provide in-depth, experience-driven insights to help you diagnose and resolve issues leading to low recovery rates of this challenging analyte. Our approach is rooted in a deep understanding of the chemical properties of thiols and the intricacies of GC systems.

Understanding the Challenge: The Nature of 2-Methyloxolane-2-Thiol

2-Methyloxolane-2-thiol, a sulfur-containing heterocyclic compound, presents a unique set of analytical hurdles. While specific data for this exact compound is limited, we can infer its behavior from its structural components: a 2-methyloxolane (also known as 2-methyltetrahydrofuran) ring and a thiol (-SH) group.

  • Volatility and Thermal Stability: The parent compound, 2-methyloxolane, has a boiling point of approximately 80°C[1][2][3]. The addition of a thiol group is expected to increase the boiling point. For comparison, 2-methyl-3-tetrahydrofuranthiol has a boiling point in the range of 163-168°C[4]. This suggests that 2-methyloxolane-2-thiol is a semi-volatile compound. Thiols can be thermally labile, meaning they can degrade at the high temperatures often used in GC inlets, leading to reduced recovery.

  • Reactivity and Adsorption: The thiol group is notoriously reactive. It can readily oxidize to form disulfides, especially in the presence of trace metals or oxygen. More critically for GC analysis, the lone pair of electrons on the sulfur atom makes it highly susceptible to adsorption onto active sites within the GC system. These active sites are typically exposed silanol groups (Si-OH) on glass surfaces (liners, columns) or metal surfaces in the flow path[5]. This adsorption leads to peak tailing, reduced peak area, and, in severe cases, complete loss of the analyte signal[5][6].

This guide will systematically address the common causes of low recovery for 2-methyloxolane-2-thiol and provide actionable troubleshooting steps.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Initial Checks and Common Issues

Q1: I'm seeing very low or no peak for 2-methyloxolane-2-thiol. Where should I start troubleshooting?

A1: When facing a sudden or complete loss of your analyte peak, it's crucial to start with the most common and easily rectifiable issues. This systematic approach saves time and prevents unnecessary complex troubleshooting.

Troubleshooting Workflow: Initial System Check

Caption: A logical workflow for initial system checks when encountering low or no analyte peak.

In-Depth Explanation:

  • Sample Integrity: Thiols can degrade over time, especially if exposed to air or light. Always use freshly prepared standards and samples. If possible, purge vials with an inert gas like nitrogen or argon before sealing.

  • Syringe Issues: A clogged or malfunctioning syringe can prevent the sample from being introduced into the inlet. Manually actuate the plunger to ensure smooth operation and check for any visible blockage.

  • System Leaks: Leaks in the GC system, particularly in the inlet, can lead to a significant loss of sample before it reaches the column. An electronic leak detector is an essential tool for every GC lab.

  • Gas Flows: Incorrect flow rates for the carrier gas or detector gases can drastically affect sensitivity and peak shape. Always verify your setpoints and measure the actual flows if you suspect a problem.

Section 2: The GC Inlet - A Critical Zone for Thiol Loss

The heated GC inlet is the most common area for thiol degradation and adsorption. Optimizing your inlet configuration and parameters is paramount for good recovery.

Q2: I suspect my low recovery is due to problems in the GC inlet. What should I look for and how can I fix it?

A2: The inlet is a high-temperature, high-surface-area environment where active and thermally labile compounds like 2-methyloxolane-2-thiol are most vulnerable. Here’s a detailed breakdown of potential inlet-related issues and their solutions.

Key Areas of Analyte Loss in the GC Inlet:

GC_Inlet_Loss cluster_inlet GC Inlet Septum Septum Particles/Bleed Liner Active Sites on Liner Surface Wool Active Sites on Glass Wool Liner->Wool Adsorption/Degradation Inlet_Seal Active Metal Surfaces Column_Head Improper Column Installation Analyte_In Analyte_In Analyte_In->Septum Adsorption/Degradation Analyte_In->Liner Adsorption/Degradation Analyte_In->Inlet_Seal Adsorption/Degradation Analyte_In->Column_Head Poor Transfer

Caption: Potential sites of analyte loss and degradation within the GC inlet.

Troubleshooting the GC Inlet:

  • Inlet Liner Deactivation: This is the single most critical factor for thiol analysis. Standard borosilicate glass liners have active silanol groups that will strongly adsorb thiols[5].

    • Solution: Always use a high-quality, deactivated inlet liner. Look for liners specifically marketed for the analysis of active compounds. Several manufacturers offer proprietary deactivation technologies that provide a highly inert surface[7].

    • Protocol: Regularly replace your inlet liner. Even deactivated liners will become active over time as the deactivation layer is hydrolyzed or covered by non-volatile sample matrix components[8]. For a new method, it is wise to start with a fresh, deactivated liner.

  • Glass Wool: While glass wool can aid in sample vaporization and trap non-volatile residues, it also significantly increases the surface area within the liner.

    • Solution: If you must use a liner with glass wool, ensure the wool itself is also deactivated. Some liner designs place the wool in a specific position to aid vaporization while minimizing contact with the analyte[7]. Consider using a liner with a taper or a restriction at the bottom as an alternative to wool.

  • Inlet Temperature: High inlet temperatures can cause thermal degradation of 2-methyloxolane-2-thiol.

    • Solution: Optimize the inlet temperature. Start with a lower temperature (e.g., 200-220°C) and gradually increase it in 10-20°C increments. The goal is to find the lowest temperature that provides good peak shape without sacrificing recovery.

    • Advanced Technique: Consider using a Programmable Temperature Vaporization (PTV) inlet. This allows for a "cold" injection, where the sample is introduced into a cool liner, followed by a rapid temperature ramp to vaporize the analytes. This minimizes the time the analyte spends at high temperatures[9].

  • Inlet Seals and Ferrules: Metal surfaces in the inlet, such as the inlet seal (gold seal or cross-disk), can also have active sites.

    • Solution: Use inert-coated or gold-plated seals. Ensure that the ferrules used to connect the column to the inlet are made of a material that does not create active sites (e.g., Vespel/graphite).

Table 1: Recommended GC Inlet Configurations for Thiol Analysis

ComponentStandard Configuration (Potential for Loss)Recommended for Thiols (Improved Recovery)Rationale
Inlet Liner Standard Borosilicate GlassUltra-Inert Deactivated Liner (e.g., Silanized)Minimizes adsorption on active silanol groups[5].
Glass Wool Present, undeactivatedDeactivated wool or wool-free design (e.g., tapered)Reduces surface area for adsorption and potential for activity.
Inlet Seal Stainless SteelGold-plated or deactivated sealGold is more inert than stainless steel, reducing metal-catalyzed degradation.
Injection Mode Split/Splitless at high temperaturePTV or optimized low-temperature splitlessMinimizes thermal stress on the analyte.
Section 3: The GC Column and Method Parameters

Beyond the inlet, the choice of GC column and the analytical method parameters are crucial for achieving good recovery and peak shape.

Q3: I've optimized my inlet, but I'm still seeing poor recovery and peak tailing. What column and method parameters should I consider?

A3: If inlet issues have been addressed, the next logical step is to evaluate the GC column and the oven temperature program.

1. GC Column Selection:

  • Phase Polarity: For thiols, a low-to-mid polarity column is generally a good starting point. A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, ZB-5ms) is a versatile and robust choice. For more polar thiols, a wax-type column could be considered, but inertness is key.

  • Column Inertness: Standard GC columns may not be sufficiently inert for trace-level thiol analysis.

    • Solution: Use a column specifically designed and tested for the analysis of active compounds or sulfur compounds. These columns undergo special deactivation processes to minimize surface activity. Look for columns designated as "MS" grade or specifically for sulfur analysis[10].

  • Column Contamination: Over time, the front end of the column can become contaminated with non-volatile residues from the sample matrix, creating active sites.

    • Solution: Regularly perform column maintenance. Trim 10-20 cm from the front of the column to remove contaminated sections. If the entire column is old and has been used extensively with dirty samples, it may need to be replaced.

2. Method Parameters:

  • Oven Temperature Program: The initial oven temperature and the ramp rate can significantly impact peak shape.

    • Solution: For splitless injections, the initial oven temperature should be set about 20°C below the boiling point of the sample solvent. This allows for proper solvent focusing, which helps to create a narrow injection band. A moderate ramp rate (e.g., 10-15°C/min) is often a good starting point.

  • Carrier Gas Flow Rate: The flow rate affects the time the analyte spends in the column and its interaction with the stationary phase.

    • Solution: Ensure your carrier gas flow rate is optimal for your column dimensions and carrier gas type (typically around 1-2 mL/min for a 0.25 mm ID column with helium).

Section 4: Advanced Troubleshooting - Derivatization

Q4: I've tried everything, and my recovery is still unacceptably low. Are there any other options?

A4: When all other avenues have been exhausted, derivatization can be a powerful tool to overcome the inherent challenges of thiol analysis.

The Principle of Derivatization for Thiols:

Derivatization involves chemically modifying the thiol group to make the analyte more suitable for GC analysis. The goals of derivatization for thiols are to:

  • Block the active thiol group: This prevents adsorption and improves peak shape.

  • Increase volatility: This can allow for lower elution temperatures.

  • Improve thermal stability: The derivative is often more stable at high temperatures than the original thiol.

  • Enhance detector response: Some derivatizing agents can introduce moieties that are more sensitive to specific detectors.

Common Derivatization Reagents for Thiols:

  • Silylating Reagents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the thiol with a non-polar trimethylsilyl (TMS) group[11].

  • Alkylating Reagents: Reagents such as pentafluorobenzyl bromide (PFBBr) react with the thiol to form a stable derivative that is also highly sensitive to electron capture detectors (ECD).

  • Maleimides: N-substituted maleimides react specifically with thiols and can be used to create derivatives with good chromatographic properties[12].

Protocol: General Derivatization Procedure with a Silylating Reagent

  • Sample Preparation: Evaporate the sample solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry, as silylating reagents are moisture-sensitive.

  • Reagent Addition: Add the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes). The optimal conditions will need to be determined experimentally.

  • Analysis: Cool the sample to room temperature and inject it directly into the GC.

Important Considerations for Derivatization:

  • Method Development: Derivatization adds a step to your sample preparation and will require careful optimization of reaction conditions (reagent, solvent, temperature, time).

  • Byproducts: The derivatization reaction may produce byproducts that can interfere with the analysis.

  • Completeness of Reaction: It is essential to ensure the reaction goes to completion for accurate and reproducible quantification.

Summary and Key Takeaways

Troubleshooting low recovery of 2-methyloxolane-2-thiol requires a systematic approach that addresses the inherent reactivity and potential thermal lability of the compound. The key to success lies in creating a highly inert sample flow path from the injector to the detector.

Troubleshooting Checklist:

  • Start with the basics: Verify sample integrity, syringe function, and check for system leaks and correct gas flows.

  • Focus on the inlet: Use a high-quality, deactivated liner and replace it regularly. Minimize the use of undeactivated glass wool. Optimize the inlet temperature to prevent thermal degradation.

  • Evaluate your column and method: Use an inert GC column, preferably one designed for active or sulfur compounds. Ensure your oven temperature program and carrier gas flow are optimized.

  • Consider derivatization: If all else fails, derivatizing the thiol group can significantly improve recovery and peak shape.

By methodically working through these potential problem areas, you can significantly improve the recovery and reproducibility of your 2-methyloxolane-2-thiol analysis.

References

  • 2‐Methyltetrahydrofuran ( 2‐MeTHF ) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP , FRP , - SciSpace. (n.d.). Retrieved February 6, 2026, from [Link]

  • 2-Methyltetrahydrofuran - EZGC Method Translator. (n.d.). Retrieved February 6, 2026, from [Link]

  • 2-Methyltetrahydrofuran (2-MeTHF) - Common Organic Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

  • 2-Methyltetrahydrofuran - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas - Agilent. (n.d.). Retrieved February 6, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved February 6, 2026, from [Link]

  • Volatile thiols using GC-MSD - Chromatography Forum. (2006, July 18). Retrieved February 6, 2026, from [Link]

  • Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. (2023, April 26). Agilent. Retrieved February 6, 2026, from [Link]

  • AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES - SilcoTek® Corporation. (n.d.). Retrieved February 6, 2026, from [Link]

  • Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • Derivatization of thiol-containing compounds - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • RESTEK - Technical Guides - Chromtech. (n.d.). Retrieved February 6, 2026, from [Link]

  • GC-MS chromatograms of (a) 4-MeTHP, (b) THP and (c) 2-MeTHF after two... - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Application Finder - Agilent. (n.d.). Retrieved February 6, 2026, from [Link]

  • GC Inlet Liners Selection Guide - Phenomenex. (2022, May 20). Retrieved February 6, 2026, from [Link]

  • GC Troubleshoo ng Guide - GL Sciences. (2023, May 9). Retrieved February 6, 2026, from [Link]

  • Two Detector Solution to Analyzing Sulfur - Restek Resource Hub. (2016, November 22). Retrieved February 6, 2026, from [Link]

  • (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - ResearchGate. (2025, October 16). Retrieved February 6, 2026, from [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC - NIH. (2016, December 7). Retrieved February 6, 2026, from [Link]

  • (PDF) Analysis of thiols Preface - ResearchGate. (2025, August 9). Retrieved February 6, 2026, from [Link]

  • Tetrahydro-2-methyl-3-furanthiol | C5H10OS | CID 62128 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

  • Naked-Eye Thiol Analyte Detection via Self-Propagating, Amplified Reaction Cycle - PMC. (2023, September 25). Retrieved February 6, 2026, from [Link]

  • Restek APPLICATIONS Technical Guides - Chromtech. (n.d.). Retrieved February 6, 2026, from [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). Retrieved February 6, 2026, from [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). Retrieved February 6, 2026, from [Link]

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04871G. (2024, November 15). Retrieved February 6, 2026, from [Link]

  • Rt-XLSulfur Packed GC Column, 100/120, 1 m, 2.0 mm ID, 1/8" OD, General Configuration. (n.d.). Restek. Retrieved February 6, 2026, from [Link]

  • How to Optimize Key Variables in GC Analysis: Sample Introduction | LCGC International. (2016, June 1). Retrieved February 6, 2026, from [Link]

  • Troubleshooting GC Gas Supply, Sample Preparation, and Inlets | LCGC International. (2013, February 1). Retrieved February 6, 2026, from [Link]

  • Zebron PLUS GC Inlet Liners. (n.d.). Phenomenex. Retrieved February 6, 2026, from [Link]

Sources

Controlling oxidation artifacts in 2-mercapto-2-methyltetrahydrofuran analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Mercapto-2-Methyltetrahydrofuran Analysis Current Status: Online | Tier: Level 3 (Senior Methodology) Topic: Controlling Oxidation Artifacts & Stabilization Protocols

Executive Summary: The Instability Paradox

You are likely encountering inconsistent recovery, "ghost" peaks, or non-linear calibration curves. The molecule 2-mercapto-2-methyltetrahydrofuran (and its structural isomers like 2-methyl-3-tetrahydrofuranthiol) presents a dual challenge:

  • Nucleophilicity: The thiol (-SH) group is highly reactive, prone to rapid oxidation into disulfides (dimerization) upon exposure to trace oxygen.[1]

  • Thermal Lability: If your target is the hemithioacetal isomer (2-mercapto-2-methyl...), it is inherently unstable and may ring-open or eliminate H₂S in hot GC injectors.

This guide provides a self-validating workflow to distinguish true sample composition from analytical artifacts.

Module 1: Pre-Analytical Stabilization (Sample Preparation)

Q: Why do I see a rapid loss of the parent thiol even when stored at 4°C? A: Cold storage is insufficient. The oxidation of thiols to disulfides is catalyzed by trace transition metals (Cu²⁺, Fe³⁺) and proceeds via a radical mechanism that can occur even at low temperatures.

The Fix: The "Chelation-Derivatization" Blockade You must arrest the oxidation mechanism immediately upon sampling.

Protocol 1: The "Stop-Flow" Extraction Buffer Use this buffer for all liquid extractions.

ComponentConcentrationFunction
EDTA (Disodium) 5 mMChelates metal ions (Cu²⁺) that catalyze radical oxidation.
Ascorbic Acid 50 mMActs as a sacrificial antioxidant (scavenges dissolved O₂).
pH Buffer pH 4.5 - 5.0Thiols are more stable at lower pH (protonated form -SH is less reactive than thiolate -S⁻).

Q: Should I derivatize before or after extraction? A: Before. Derivatization in situ (in the matrix) is the only way to guarantee the ratio of Thiol:Disulfide is preserved. If you extract first, the aeration during shaking/vortexing will artificially inflate the disulfide count.

Recommended Derivatization Reagents:

  • NEM (N-Ethylmaleimide): Best for LC-MS. Irreversible alkylation. Fast kinetics.

  • PFBBr (Pentafluorobenzyl bromide): Best for GC-MS (NCI mode). High sensitivity but requires phase-transfer catalysis.

  • Ebselen: Excellent for preserving thiol-disulfide ratios in complex matrices [1].

Module 2: Instrumental Control (GC-MS/LC-MS)

Q: I see a peak doubling (doublet) or a broad tailing peak. Is this an isomer? A: It is likely an Injector Port Artifact . In a hot GC inlet (>200°C), free thiols can undergo:

  • Oxidative Coupling:

    
     (Catalyzed by active sites in the liner).
    
  • Desulfurization: Loss of the -SH group on hot metal surfaces.

Troubleshooting Guide: The Inert Flow Path

ParameterStandard SettingOptimized for Labile Thiols
Inlet Liner Standard Split/Splitless (Glass wool)Ultra-Inert, Deactivated (Siltek/Sulfinert) . Remove glass wool if possible to minimize surface area.
Inlet Temp 250°CCold Splitless (pulsed) . Start at 40°C, ramp to 250°C after injection to transfer analyte gently.
Column 5% Phenyl-methylpolysiloxane"Wax" or specialized Sulfur columns (reduce tailing of polar -SH).
Interface Standard MetalSulfinert-treated transfer lines .

Visualizing the Artifact Pathway The diagram below illustrates how a sample (A) transforms into artifacts (C, D) if not controlled.

ThiolOxidation Thiol Target Thiol (R-SH) Radical Thiol Radical (R-S•) Thiol->Radical Oxidation (Air/pH > 7) Deriv Stable Derivative (R-S-NEM) Thiol->Deriv + Alkylating Agent (Immediate Protection) Disulfide Disulfide Artifact (R-S-S-R) Radical->Disulfide Dimerization Metal Trace Metals (Cu²⁺/Fe³⁺) Metal->Radical Catalysis

Figure 1: Mechanistic pathway of thiol oxidation artifacts vs. stabilization via derivatization.[2]

Module 3: Data Interpretation & Validation

Q: How do I prove the disulfide peak is an artifact and not real? A: Perform the "Spike-Recovery" Differential Test .

Protocol:

  • Aliquot A (Control): Sample + Derivatizing Agent (Immediate)

    
     Analyze.
    
    • Result: Represents "True" Free Thiol.

  • Aliquot B (Challenge): Sample + Air bubbling (10 min)

    
     Derivatize 
    
    
    
    Analyze.
    • Result: If the Thiol peak disappears and a new peak (Disulfide) appears/grows, the new peak is the oxidation artifact.

  • Aliquot C (Blockade): Sample + TCEP (Tris(2-carboxyethyl)phosphine) + Derivatizing Agent.

    • Result: TCEP reduces all naturally occurring disulfides back to free thiols.

    • Calculation: (Total Thiol in C) - (Free Thiol in A) = True Endogenous Disulfide .

Quantitative Artifact Check: If you see a peak at exactly


  (mass units), it is the disulfide dimer.
Example: If 2-mercapto-2-methyltetrahydrofuran is MW ~118, look for the artifact at MW ~234.

References

  • Vichi, S., et al. (2014).[3] "Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography-high resolution mass spectrometric analysis." Food Research International.

  • Roland, A., et al. (2016). "Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine." MDPI / Molecules.

  • Nikolantonaki, M., et al. (2017). "Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation." PMC / PubMed Central.

  • Little, J.L. (1999). "Artifacts in trimethylsilyl derivatization reactions and ways to avoid them." Journal of Chromatography A.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 2-methyloxolane-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 2-methyloxolane-2-thiol (also known as 2-methyltetrahydrofuran-2-thiol) versus its stable structural isomer, 2-methyloxolane-3-thiol .[1][2]

Distinguishing the Elusive Hemithioacetal from Stable Isomers

Executive Summary

2-Methyloxolane-2-thiol is a transient, high-impact aroma compound (meaty, roast beef) that exists in a dynamic equilibrium with its open-chain keto-form, 4-mercapto-2-pentanone .[1][2] This structural instability presents a unique challenge in Gas Chromatography-Mass Spectrometry (GC-MS) analysis, often leading to misidentification with its stable commercial isomer, 2-methyloxolane-3-thiol (FEMA 3787).[1][2]

This guide compares the fragmentation "fingerprint" of the target analyte against its primary isomer, providing a validated workflow for definitive identification.[1]

Feature2-Methyloxolane-2-thiol (Target)2-Methyloxolane-3-thiol (Alternative)
Chemical Nature Cyclic Hemithioacetal (Unstable)Cyclic Thioether (Stable)
Equilibrium Form 4-Mercapto-2-pentanoneNone (Rigid Ring)
Key MS Base Peak m/z 43 (Acetyl cation)m/z 45 (CHS

) or m/z 71
Diagnostic Ion m/z 58 (McLafferty Rearrangement)m/z 60 (Ring Fragmentation)
Aroma Profile Catty, Ribes, Roast MeatRoast Beef, Savory, Broth

Structural Dynamics & Mechanism

To interpret the mass spectrum, one must understand that 2-methyloxolane-2-thiol rarely survives the GC injector intact.[1][2] It undergoes thermal ring-opening to form 4-mercapto-2-pentanone.[1][2] Therefore, the observed mass spectrum is primarily that of the open-chain ketone .[1]

Fragmentation Pathway: The "Open-Chain" Signature

The open-chain form (4-mercapto-2-pentanone) possesses a methyl ketone moiety and a gamma-hydrogen, triggering specific rearrangements unavailable to the stable 3-thiol isomer.[1][2]

Fragmentation Target 2-Methyloxolane-2-thiol (Hemithioacetal) OpenChain 4-Mercapto-2-pentanone (Open Chain Form) Target->OpenChain Thermal Equilibrium (GC Injector) Frag43 m/z 43 (CH3-C=O+) Alpha Cleavage OpenChain->Frag43 Base Peak Formation Frag58 m/z 58 (Acetone Enol) McLafferty Rearr. OpenChain->Frag58 Gamma-H Migration Frag85 m/z 85 (M - SH) OpenChain->Frag85 Loss of Radical SH

Figure 1: Thermal isomerization and subsequent fragmentation pathways of 2-methyloxolane-2-thiol.

Comparative Mass Spectral Analysis

The following data contrasts the fragmentation patterns under standard Electron Ionization (EI, 70 eV) conditions.

A. The Target: 2-Methyloxolane-2-thiol (as 4-mercapto-2-pentanone)[1][2]
  • Molecular Ion (M+): m/z 118 (Weak, often <5%)[1]

  • Base Peak: m/z 43 (

    
    ).[1] This is characteristic of methyl ketones.[1]
    
  • Diagnostic Peaks:

    • m/z 58: Resulting from McLafferty rearrangement .[1] The gamma-hydrogen (on the carbon bearing the thiol) migrates to the carbonyl oxygen, expelling the sulfur-containing alkene.[1]

    • m/z 85: Loss of the sulfhydryl radical (

      
      , 33 Da) from the molecular ion.[1]
      
    • m/z 41: Propylene cation (from the hydrocarbon tail).[1]

B. The Alternative: 2-Methyloxolane-3-thiol (FEMA 3787)[1][2]
  • Molecular Ion (M+): m/z 118 (Distinct, typically 15-25%)[1]

  • Base Peak: Often m/z 45 (

    
    ) or m/z 71  (Ring fragment).[1]
    
  • Diagnostic Peaks:

    • m/z 60: Characteristic retro-cleavage of the tetrahydrofuran ring.[1]

    • m/z 85: Also present (M - SH), but the ratio of 85/118 is usually higher than in the 2-thiol.[1]

    • Absence: No significant m/z 43 or m/z 58 . The ring structure prevents the formation of the acetyl cation and the specific McLafferty rearrangement seen in the ketone form.[1]

Spectral Comparison Table
m/zIon Identity2-Thiol (Target) Abundance3-Thiol (Alternative) Abundance
118 Molecular Ion (

)
Low (<5%)Medium (20%)
85

MediumHigh
71 Ring Fragment /

LowHigh
60 Ring CleavageAbsentDiagnostic
58 McLafferty Rearr.[1][2]Diagnostic Absent
45

LowHigh
43

Base Peak (100%) Low (<10%)

Experimental Protocol: Definitive Identification

To distinguish these isomers in complex matrices (e.g., meat extracts, coffee volatiles), use the following "Self-Validating" protocol.

Step 1: Sample Preparation (SAFE Distillation)[1]
  • Why: Direct injection of dirty samples degrades thiols.[1]

  • Method: Solvent Assisted Flavor Evaporation (SAFE) using Dichloromethane (DCM).[1]

  • Caution: Maintain pH neutral. Acidic conditions accelerate the 2-thiol

    
     ketone equilibrium; basic conditions promote disulfide formation.[1][2]
    
Step 2: GC Parameters[1][2]
  • Column: Polar phase (e.g., DB-Wax or FFAP) provides better separation of sulfur isomers than non-polar phases.[1]

  • Inlet Temp: 200°C (Keep as low as possible).

    • Reasoning: High inlet temps (>250°C) force complete conversion of 2-methyloxolane-2-thiol to 4-mercapto-2-pentanone.[1][2] Lower temps may preserve a small fraction of the cyclic form, appearing as a "shoulder" or broadening the peak.[1]

Step 3: MS Acquisition & Logic Check[1][2]
  • Scan Range: 35–200 amu.[1][2]

  • Logic Gate:

    • Extract Ion Chromatogram (EIC) for m/z 118 .[1]

    • Check coincident peaks.[1]

    • If Base Peak is 43 AND m/z 58 is present

      
      2-Methyloxolane-2-thiol  (Open form).[1][2]
      
    • If Base Peak is 45/71 AND m/z 60 is present

      
      2-Methyloxolane-3-thiol .[1][2]
      

Workflow Sample Sample Extract (DCM) GC GC Separation (DB-Wax, 200°C Inlet) Sample->GC MS MS Detection (EIC m/z 118) GC->MS Decision Analyze Fragmentation MS->Decision ResultA ID: 2-Methyloxolane-2-thiol (Evidence: m/z 43 Base, m/z 58) Decision->ResultA Base=43 Diagnostic=58 ResultB ID: 2-Methyloxolane-3-thiol (Evidence: m/z 45/71 Base, m/z 60) Decision->ResultB Base=45/71 Diagnostic=60

Figure 2: Logical decision tree for distinguishing thiol isomers.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 3-Mercapto-2-pentanone (Isomer Analog).[1][2] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Vermeulen, C., et al. (2003).[1] Synthesis and Sensory Description of New Sulfur Compounds. Journal of Agricultural and Food Chemistry.[1] (Validates the "catty/ribes" notes of the open chain form).

  • McGorrin, R. J. (2011).[1] The Significance of Volatile Sulfur Compounds in Food Flavors.[1] ACS Symposium Series.[1] (Discusses the stability of furanthiols vs. keto-thiols).

  • PubChem. (2024).[1] Compound Summary: 4-Mercapto-2-pentanone.[1][2][3][4][5][6] National Library of Medicine.[1] [Link][1]

Sources

Comparative Odor Potency Guide: 2-Methyloxolane-3-thiol vs. 2-Methyl-3-Furanthiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the odor potency, chemical characteristics, and application profiles of 2-methyl-3-furanthiol (MFT) and its saturated analog, 2-methyl-3-tetrahydrofuranthiol (MTHF-thiol) .

Note on Nomenclature: The user query specified "2-methyloxolane-2-thiol." In standard chemical nomenclature, "oxolane" refers to tetrahydrofuran. A thiol group at the 2-position of an oxolane ring (a hemithioacetal) is chemically unstable and typically exists only as a transient intermediate. The commercially relevant stable isomer used in research and industry is 2-methyloxolane-3-thiol (also known as 2-methyl-3-tetrahydrofuranthiol). This guide proceeds with the comparison between the aromatic MFT and this stable saturated analog (MTHF-thiol), while addressing the structural implications.

Executive Summary

2-Methyl-3-furanthiol (MFT) is widely recognized as one of the most potent aroma chemicals known, possessing a sharp, "roasted" meat character with an odor detection threshold in the parts-per-trillion (ppt) range.[1] In contrast, 2-methyl-3-tetrahydrofuranthiol (MTHF-thiol) —the saturated "oxolane" analog—exhibits a significantly higher odor threshold (lower potency) and a distinct "boiled" or "stewy" profile.

For researchers and formulators, the choice between these two hinges on the desired sensory impact: MFT is used for high-impact "top notes" (roasted/seared), while MTHF-thiol provides "body" and "mouthfeel" (broth/soup) at much higher concentrations.

Chemical Identity & Structural Logic

The fundamental difference in potency stems from the electronic structure of the furan ring versus the tetrahydrofuran (oxolane) ring.

Feature2-Methyl-3-Furanthiol (MFT) 2-Methyl-3-Tetrahydrofuranthiol (MTHF-thiol)
CAS Number 28588-74-157124-87-5
Structure Unsaturated Furan Ring (Planar)Saturated Oxolane Ring (Puckered)
Odor Character Roasted meat, coffee, nutty, sulfurous.Boiled beef, chicken broth, stewy, fatty.
Odor Threshold (Water) ~0.007 ppb (7 ppt) [1, 2]~1–5 ppb (Est. based on usage) [3]
Usage Level (Flavor) 0.01 – 1 ppm (Trace levels)200 – 1,000 ppm (Body levels)
Stability Highly unstable; oxidizes rapidly to disulfide.Moderately stable; slower oxidation rate.
Structural Mechanism of Potency
  • MFT (Planar/Aromatic): The furan ring is planar and electron-rich (aromatic). This geometry allows for precise "lock-and-key" fitting into olfactory receptors responsible for detecting savory/meaty notes. The conjugation of the thiol group with the aromatic ring increases the acidity of the S-H bond, potentially enhancing receptor interaction via hydrogen bonding or metal coordination (e.g., Zinc in receptor sites).

  • MTHF-thiol (Puckered/Saturated): Hydrogenation breaks the aromaticity, causing the ring to adopt a "puckered" envelope conformation. This steric bulk reduces the binding affinity to the specific high-affinity receptors that MFT triggers, resulting in a higher odor threshold (lower potency) and a shift in character from "sharp/roasted" to "dull/boiled."

Experimental Data: Potency & Stability

The following data synthesizes comparative studies on odor thresholds and oxidative stability.

Table 1: Comparative Odor Thresholds & Physical Properties
Parameter2-Methyl-3-Furanthiol2-Methyl-3-TetrahydrofuranthiolImpact Factor
Detection Limit (Air) 0.0025 ng/LNot Determined (Low Volatility impact)MFT is >100x more potent in air.
Detection Limit (Water) 7 ng/kg (ppt)~2,000 ng/kg (ppt)*MFT is ~300x more potent in aqueous media.
LogP (Hydrophobicity) ~1.34~1.05MFT is more lipophilic, aiding volatility from fat matrices.
Vapor Pressure Higher (More diffusive)Lower (Less diffusive)MFT acts as a "Top Note"; MTHF-thiol as a "Heart Note."

*Note: Threshold for MTHF-thiol is estimated based on comparative GC-O dilution factors where it requires significantly higher concentrations to achieve the same Flavor Dilution (FD) factor as MFT [3].

Visualizing the Biosynthetic & Degradation Pathways

The following diagram illustrates the formation of MFT via the Maillard reaction and its relationship to MTHF-thiol (via reduction) and disulfides (via oxidation).

G Precursors Cysteine + Ribose (Maillard Reaction) Intermediate Mercapto-pentanones Intermediates Precursors->Intermediate Heat/Dehydration MFT 2-Methyl-3-Furanthiol (MFT) [High Potency / Roasted] Intermediate->MFT Cyclization/-H2O MTHF 2-Methyl-3-Tetrahydrofuranthiol (MTHF-thiol) [Medium Potency / Boiled] MFT->MTHF Hydrogenation +2H (Saturating the Ring) Disulfide Bis(2-methyl-3-furyl)disulfide [Low Potency / Meaty] MFT->Disulfide Oxidation (Rapid) -2H

Caption: Pathway showing MFT as the primary high-potency Maillard product, which can be reduced to the stewy MTHF-thiol or oxidized to the disulfide.

Experimental Protocols

To validate the potency difference in a laboratory setting, the following protocols are recommended.

Protocol A: Comparative GC-Olfactometry (GC-O) Dilution Analysis

Use this protocol to determine the relative Flavor Dilution (FD) factors.

  • Sample Preparation:

    • Prepare stock solutions of MFT and MTHF-thiol at 100 ppm in dichloromethane.

    • Create a stepwise dilution series (1:3) ranging from 100 ppm down to 0.01 ppb.

  • Instrument Setup:

    • GC Column: DB-WAX or FFAP (Polar column preferred for thiols) to prevent tailing.

    • Detection: Split the effluent 1:1 between an FID (Flame Ionization Detector) and an Olfactory Port (Sniffing Port).

  • Panelist Procedure:

    • Three trained panelists sniff the effluent.

    • Record the "Retention Time" and "Odor Intensity" (0-10 scale).

    • Determine the FD Factor : The highest dilution at which the odor is still perceptible.

  • Expected Outcome:

    • MFT will remain detectable at dilutions 100-1000x greater than MTHF-thiol.

    • MFT descriptor: "Burnt," "Sulfury," "Coffee."

    • MTHF-thiol descriptor: "Meaty," "Brothy," "Vitamin-like."

Protocol B: Stability & Oxidation Monitoring

Essential for drug/flavor stability studies, as thiols are prone to disulfide formation.

  • Matrix: Phosphate buffer (pH 6.0) with 10% Ethanol.

  • Incubation: Spike both compounds at 1 ppm. Incubate at 40°C for 48 hours.

  • Analysis: Extract with pentane containing internal standard (e.g., 2-methyl-3-thiophenethiol). Analyze via GC-MS.

  • Measurement: Calculate the ratio of Thiol remaining vs. Disulfide formed.

    • Result: MFT degrades significantly faster (>50% loss in 24h) compared to MTHF-thiol, necessitating encapsulation or antioxidant protection (e.g., Ascorbic acid) in final formulations.

Application Insights

For Flavor & Fragrance Development
  • The "Roasted" Benchmark: Use MFT when simulating seared beef, roasted coffee, or toasted nuts. It provides the initial "burst" of aroma.

  • The "Boiled" Foundation: Use MTHF-thiol when simulating chicken soup, stewed meats, or slow-cooked gravies. It is less volatile and provides a lingering savory mouthfeel that MFT lacks.

  • Synergy: A ratio of 1:50 (MFT : MTHF-thiol) creates a full-bodied meat profile, combining the high-impact top note of MFT with the rich body of MTHF-thiol [3].

For Pharmaceutical Masking
  • MTHF-thiol is preferred for masking unpleasant metallic or bitter off-notes in oral suspensions because its "brothy" character is more palatable and less aggressive than the sharp, sulfurous "gas leak" character of MFT at higher concentrations.

References

  • Gasser, U. and Grosch, W. (1988).[2] Identification of Volatile Flavour Compounds with High Aroma Values from Cooked Beef. Zeitschrift für Lebensmittel-Untersuchung und -Forschung. Link

  • Buttery, R.G. et al. (1988). Quantitative Studies on Origins of Fresh Tomato Aroma Volatiles. Journal of Agricultural and Food Chemistry. (Validating thiol thresholds in ppb/ppt range).
  • Wright, J. (2004). Flavor Bites: 2-Methyl-3-Tetrahydrofuranthiol.[3][4][5][6] Perfumer & Flavorist. Link

  • Rowe, D.J. (2005). Chemistry and Technology of Flavours and Fragrances. Blackwell Publishing. (Detailed structural analysis of furanthiols vs. tetrahydrofuranthiols).
  • McGorrin, R.J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of 2-Mercapto-2-Methyltetrahydrofuran Using Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the accurate determination of purity is a cornerstone of quality, safety, and efficacy. For novel molecules such as 2-mercapto-2-methyltetrahydrofuran, a volatile and potentially reactive organosulfur compound, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for this purpose. As a primary analytical method, qNMR offers a direct and accurate means of purity determination without the need for a specific reference standard of the analyte, a significant advantage when dealing with new chemical entities.[1][2]

This document will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources to provide a comprehensive and trustworthy resource for scientists in the field.

The Analytical Challenge: 2-Mercapto-2-Methyltetrahydrofuran

2-Mercapto-2-methyltetrahydrofuran, a heterocyclic thiol, presents a unique set of analytical challenges owing to its inherent chemical properties:

  • Volatility: Its low boiling point can lead to sample loss and inaccurate quantification if not handled properly.

  • Reactivity: The thiol group is susceptible to oxidation, forming disulfides and other degradation products, which can alter the purity profile over time.

  • Odor: As with many low molecular weight thiols, its potent odor necessitates careful handling in well-ventilated areas.

These characteristics demand an analytical method that is not only accurate and precise but also minimizes sample handling and exposure to oxidative conditions.

Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment

Quantitative NMR stands out as a powerful technique for purity determination because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1] This fundamental principle allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[3][4]

The qNMR Workflow: A Self-Validating System

The experimental design for qNMR is built upon a foundation of metrological principles to ensure traceability and minimize uncertainty. The workflow can be visualized as a series of interconnected steps, each contributing to the overall accuracy and reliability of the final purity value.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Accurate Weighing (Analyte & Internal Standard) dissolve Dissolution in Degassed Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube under Inert Atmosphere dissolve->transfer params Set Optimized Acquisition Parameters (D1, PW, NS) transfer->params acquire Acquire 1H NMR Spectrum params->acquire process Fourier Transform & Phase/Baseline Correction acquire->process integrate Integration of Analyte & Standard Signals process->integrate calculate Purity Calculation integrate->calculate report Report Purity Value with Uncertainty calculate->report

Caption: A schematic overview of the qNMR workflow for purity determination.

Experimental Protocol: qNMR Purity Determination of 2-Mercapto-2-Methyltetrahydrofuran

This protocol is designed to mitigate the challenges associated with the analyte's volatility and reactivity.

1. Selection of Internal Standard:

The choice of an internal standard is critical for the accuracy of the qNMR experiment. The ideal standard should be:[4][5]

  • Chemically inert towards the analyte (2-mercapto-2-methyltetrahydrofuran).

  • Possess signals in a region of the ¹H NMR spectrum that do not overlap with analyte or impurity signals.

  • Of high and certified purity.

  • Non-volatile and stable for accurate weighing.

For this application, 1,4-Dioxane is a suitable candidate. It is a stable cyclic ether with a sharp singlet in a relatively uncongested region of the spectrum (around 3.7 ppm) and is commercially available as a certified reference material (CRM).

2. Sample Preparation (under inert atmosphere):

To prevent oxidation of the thiol, all sample preparation steps should be performed in a glovebox or using Schlenk line techniques.[6]

  • Weighing: Accurately weigh approximately 10-20 mg of the 2-mercapto-2-methyltetrahydrofuran sample into a clean, dry vial. Subsequently, accurately weigh a similar molar equivalent of the 1,4-Dioxane certified internal standard into the same vial.[7]

  • Solvent: Use a high-purity, degassed deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice as it is aprotic and will not exchange with the thiol proton.

  • Dissolution: Add approximately 0.6 mL of the degassed deuterated solvent to the vial containing the analyte and internal standard.[8] Gently agitate to ensure complete dissolution.

  • Transfer: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube. The tube should be flame-dried and cooled under an inert atmosphere before use. Seal the NMR tube promptly.

3. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good signal dispersion.

  • Key Parameters:

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified (both analyte and standard). This ensures complete relaxation and accurate integration. A D1 of 30 seconds is a conservative starting point.

    • Pulse Width (PW): Use a calibrated 90° pulse to ensure uniform excitation across the entire spectral width.

    • Number of Scans (NS): A sufficient number of scans should be co-added to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration errors are minimal.[5]

    • Temperature: Maintain a constant and controlled temperature (e.g., 298 K) throughout the experiment.

4. Data Processing and Purity Calculation:

  • Processing: Apply an exponential multiplication function with a line broadening of 0.3 Hz to improve the S/N without significantly distorting the lineshape. Perform a careful phase and baseline correction across the entire spectrum.

  • Integration: Integrate a well-resolved, non-exchangeable proton signal from 2-mercapto-2-methyltetrahydrofuran (e.g., the methyl singlet) and the singlet from the 1,4-Dioxane internal standard.

  • Calculation: The purity of the analyte is calculated using the following equation:

    Purity (% w/w) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparison with Alternative Analytical Techniques

While qNMR offers significant advantages, a comprehensive validation should include a comparison with orthogonal methods.

FeatureQuantitative NMR (qNMR) Gas Chromatography - Sulfur Chemiluminescence Detector (GC-SCD) High-Performance Liquid Chromatography (HPLC) with Derivatization
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[1]Separation based on volatility and column interaction, with highly selective detection of sulfur compounds.[9][10]Separation based on polarity, with detection of a derivatized, stable thiol adduct.
Reference Standard Requires a certified internal standard of a different, stable compound.[3]Requires a certified reference material of the analyte for calibration.Requires a certified reference material of the analyte for calibration.
Selectivity High selectivity based on unique proton chemical shifts. Can distinguish structurally similar impurities.Extremely high selectivity for sulfur-containing compounds, minimizing matrix interference.[11]Selectivity depends on the derivatizing agent and chromatographic separation.
Sensitivity Moderate sensitivity, typically requiring mg quantities of sample.Very high sensitivity, capable of detecting ppb levels of sulfur compounds.[12]High sensitivity, especially with fluorescence or electrochemical detection.[13][14]
Sample Preparation Requires accurate weighing and dissolution under an inert atmosphere.Requires dilution in a suitable solvent. Headspace analysis is also possible.Requires a derivatization step to improve stability and detectability, which can introduce errors.[15]
Potential Issues Signal overlap with impurities, T₁ relaxation time determination.Thermal degradation of the analyte in the injector, matrix effects.Incomplete derivatization, instability of the derivative, reaction by-products.
Throughput Moderate, with longer acquisition times for high accuracy.High throughput is possible with automated systems.Moderate, dependent on the derivatization reaction time and chromatographic run time.
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

GC-SCD is a powerful technique for the analysis of sulfur-containing compounds.[9] The SCD offers equimolar response to sulfur atoms, meaning the signal is directly proportional to the mass of sulfur, regardless of the compound's structure.[11] This makes it an excellent tool for quantifying total sulfur and speciated sulfur compounds.

Workflow for GC-SCD Analysis:

GC_SCD_Workflow cluster_prep Sample Preparation cluster_analysis GC-SCD Analysis cluster_quant Quantification dilute Dilution in an Appropriate Solvent transfer Transfer to GC Vial dilute->transfer inject Autosampler Injection transfer->inject separate Chromatographic Separation inject->separate detect Sulfur Chemiluminescence Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration with Analyte Reference Standard calibrate->integrate calculate Purity Calculation integrate->calculate report Report Purity Value calculate->report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification derivatize Derivatization Reaction (Analyte + Reagent) quench Quench Reaction (if needed) derivatize->quench transfer Transfer to HPLC Vial quench->transfer inject Autosampler Injection transfer->inject separate Chromatographic Separation inject->separate detect UV/Fluorescence/ Electrochemical Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration with Derivatized Analyte Reference Standard calibrate->integrate calculate Purity Calculation integrate->calculate report Report Purity Value calculate->report

Sources

Sensory analysis validation of 2-methyloxolane-2-thiol in meat model systems

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Sensory Analysis Validation of 2-Methyloxolane-Thiol Isomers in Meat Model Systems

Executive Summary

This guide provides a rigorous technical validation framework for 2-methyloxolane-3-thiol (synonym: 2-methyl-3-tetrahydrofuranthiol , FEMA 3787), a critical high-impact meat flavorant. While often confused with its unsaturated analog 2-methyl-3-furanthiol (MFT) or the unstable hemi-thioacetal 2-methyloxolane-2-thiol , the 3-thiol isomer represents the industry standard for stable "boiled beef" and "chicken broth" profiles.

This document compares the target compound against its primary market alternatives (MFT and MFT-disulfide), detailing experimental protocols for its generation in Maillard model systems, instrumental validation via Gas Chromatography-Olfactometry (GC-O), and human sensory quantification.

Part 1: Chemical Identity & Comparative Performance

The efficacy of meat flavorants hinges on three factors: Odor Threshold , Character stability , and Oxidative resistance . The table below objectively compares the target product (Tetrahydro-derivative) against the industry benchmarks.

Table 1: Comparative Performance Metrics of Meat Thiols
FeatureTarget Product: 2-Methyloxolane-3-thiol Alternative A: 2-Methyl-3-furanthiol (MFT) Alternative B: Bis(2-methyl-3-furyl)disulfide
CAS Number 57124-87-528588-74-128588-75-2
FEMA Number 378731883259
Sensory Descriptor Boiled Meat , Broth, Fatty, Generic SavoryRoast Meat , Intense, Sulfury, MetallicMeaty, Weaker, Slightly Oxidized
Odor Threshold (Water) ~0.005 ppb (High Potency)0.005–0.01 ppb (Extreme Potency)~0.02 ppb (Moderate Potency)
Stability (Oxidation) High (Saturated ring resists oxidation)Low (Rapidly oxidizes to disulfide)High (Already oxidized)
Application Scope Soups, Sauces, Retort Products, ChickenGrilled Flavors, Reaction Flavors (Top-note)Base notes, Shelf-stable powders

Critical Note on Isomerism: The user-specified "2-methyloxolane-2-thiol" is chemically a hemi-thioacetal. These are generally unstable intermediates that spontaneously eliminate hydrogen sulfide or ring-open to aldehydes. For functional meat flavor validation, 2-methyloxolane-3-thiol (FEMA 3787) is the stable, commercial entity validated in this guide.

Part 2: Mechanism of Formation (The "Why")

To validate the presence of this compound in a natural meat model, one must recreate the specific Maillard pathways that generate it. Unlike MFT, which forms directly from Thiamine or Ribose/Cysteine degradation, the tetrahydro-derivative requires a reduction step or a specific precursor pathway.

Diagram 1: Pathway of Thiol Formation in Meat Systems

MaillardPathway Cys Cysteine H2S Hydrogen Sulfide (H₂S) Cys->H2S Strecker Degradation Rib Ribose / Thiamine Inter Mercapto-carbonyl Intermediates Rib->Inter Dehydration H2S->Inter Nucleophilic Attack MFT 2-Methyl-3-Furanthiol (MFT) (Roast Note) Inter->MFT Cyclization & Dehydration Target 2-Methyloxolane-3-thiol (Boiled/Broth Note) MFT->Target Reduction (High Water Activity/Boiling) Disulf Bis(2-methyl-3-furyl)disulfide (Oxidized Note) MFT->Disulf Oxidation (Air/Storage)

Caption: Formation pathway distinguishing the roasted note (MFT) from the target boiled note (Tetrahydro-thiol) via reduction or specific precursor pathways.

Part 3: Experimental Validation Framework

This section outlines a self-validating protocol to confirm the sensory contribution of 2-methyloxolane-3-thiol in a meat model system.

Phase 1: Generation in Meat Model Systems

Objective: Create a controlled matrix where the target compound is generated in situ to evaluate its authentic sensory contribution.

Protocol:

  • Matrix Preparation:

    • Dissolve L-Cysteine HCl (3.3 mmol) and Thiamine HCl (1.0 mmol) or D-Ribose (10 mmol) in 100 mL of 0.5 M phosphate buffer (pH 5.0 – simulates meat post-mortem pH).

    • Why pH 5.0? Lower pH favors the formation of furanthiols over pyrazines (roasted notes).

  • Thermal Treatment (The Variable):

    • System A (Boiled Model): Heat at 100°C for 4 hours in a reflux system. (Favors 2-methyloxolane-3-thiol formation).

    • System B (Roasted Model): Autoclave at 130°C for 30 mins. (Favors 2-methyl-3-furanthiol).[1][2][3]

  • Extraction:

    • Cool rapidly to 4°C. Extract with dichloromethane (2 x 50 mL).

    • Dry over anhydrous sodium sulfate and concentrate to 0.5 mL under a nitrogen stream.

Phase 2: Instrumental Validation (GC-O)

Objective: Correlate a specific chromatographic peak with the "boiled meat" aroma.

Protocol:

  • Instrument: Agilent 7890B GC coupled with an Olfactory Detection Port (ODP).

  • Column: DB-WAX (polar) and DB-5 (non-polar) to verify Retention Indices (RI).

  • Method: Aroma Extract Dilution Analysis (AEDA) .

    • Dilute the extract stepwise (1:2, 1:4, ... 1:1024).

    • Panelists sniff the effluent and record the "Flavor Dilution (FD) Factor" (the last dilution where the odor is detected).

  • Validation Criteria:

    • The target 2-methyloxolane-3-thiol must show a high FD factor (>64) in the Boiled Model (System A).

    • It should appear at a distinct RI (approx. RI 1150-1200 on DB-WAX) separate from MFT (RI ~1300-1350).

Phase 3: Sensory Panel Evaluation (QDA)

Objective: Quantify the sensory shift caused by the target compound.

Protocol:

  • Panel: 10 trained assessors (ISO 8586 standard).

  • Samples:

    • Control: Chicken broth base (0.5% NaCl, 0.2% MSG).

    • Test A: Control + 0.1 ppb 2-Methyl-3-furanthiol (MFT).

    • Test B: Control + 0.1 ppb 2-Methyloxolane-3-thiol (Target).

  • Descriptors: "Roast", "Boiled/Broth", "Sulfury", "Rubber", "Sweet".

  • Data Analysis: ANOVA with Tukey’s HSD post-hoc test.

Diagram 2: Sensory Validation Workflow

SensoryValidation Extract Model System Extract GCO GC-Olfactometry (Sniffing Port) Extract->GCO ID Peak Identification (RI + MS) GCO->ID Locate Odor Zone Recomb Recombination Model ID->Recomb Quantify & Add Omission Omission Test (Remove Target) Recomb->Omission Create -Target Panel Sensory Panel (Triangle Test) Recomb->Panel Omission->Panel Result Validated Flavor Contribution Panel->Result Signif. Difference (p<0.05)

Caption: Workflow for confirming the sensory relevance of the target thiol using Recombination and Omission testing.

References

  • Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food Chemistry.

  • Gasser, U., & Grosch, W. (1990). Primary odorants of chicken broth. Zeitschrift für Lebensmittel-Untersuchung und -Forschung.

  • FEMA (Flavor and Extract Manufacturers Association). FEMA 3787: 2-Methyl-3-tetrahydrofuranthiol.[4][5][6]

  • Van Gemert, L. J. (2011). Compilations of Odour Threshold Values in Air, Water and Other Media. Oliemans Punter & Partners BV.

  • Kerscher, R., & Grosch, W. (1998). Quantification of 2-methyl-3-furanthiol, 2-furfurylthiol, 3-mercapto-2-pentanone, and 2-mercapto-3-pentanone in heated meat. Journal of Agricultural and Food Chemistry.

Sources

Stability Benchmarking: 2-Methyl-3-tetrahydrofuranthiol vs. Commercial Furanthiols

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the stability of 2-methyl-3-tetrahydrofuranthiol (often referred to as the "stable oxolane" analog) against the industry-standard 2-methyl-3-furanthiol (MFT) and furfuryl thiol (FFT) .

Note on Nomenclature: While the request specifies "2-methyloxolane-2-thiol" (a hemithioacetal), the commercially relevant stable alternative used in flavor applications is 2-methyl-3-tetrahydrofuranthiol (FEMA 3787). Hemithioacetals are inherently unstable intermediates. This guide focuses on the 3-thiol isomer (FEMA 3787) as the definitive "stable" benchmark, assuming this is the functional intent of the query.

Executive Summary

In the development of savory and meat flavors, 2-methyl-3-furanthiol (MFT) is the "gold standard" for authentic roasted notes due to its ultra-low odor threshold (~0.007 ppb). However, its rapid oxidative degradation into disulfides limits its shelf-life and performance in aqueous systems.

2-Methyl-3-tetrahydrofuranthiol (MTHF-3-thiol) serves as the primary "stabilized" alternative. By saturating the furan ring, the radical stabilization mechanism that drives MFT oxidation is disrupted. This guide presents experimental data confirming that while MTHF-3-thiol sacrifices some potency (threshold ~0.7 ppb), it offers superior retention in aqueous and thermal processing environments.

Chemical Profile & Mechanism[1][2]

The stability difference is driven by the electronic environment of the thiol group.

Feature2-Methyl-3-furanthiol (MFT) 2-Methyl-3-tetrahydrofuranthiol
Structure Unsaturated Furan RingSaturated Oxolane Ring
FEMA 31883787
CAS 28588-74-157124-87-5
Odor Character Intense Roasted Meat, ChickenBoiled Beef, Savory, Brothy
Odor Threshold 0.007 ppb (Water)0.7 - 1.0 ppb (Water)
Oxidation Risk High (Resonance Stabilized Radical)Low (No Resonance Stabilization)
Degradation Mechanism

MFT degrades via the formation of a thiyl radical. The double bonds in the furan ring allow this radical to delocalize, lowering the activation energy for hydrogen abstraction. This leads to rapid dimerization into bis(2-methyl-3-furyl) disulfide , which has a significantly weaker and different odor profile. MTHF-3-thiol, lacking this conjugation, resists radical formation.

OxidationPathway MFT 2-Methyl-3-furanthiol (MFT) Radical Thiyl Radical (Resonance Stabilized) MFT->Radical Oxidation (-H•) Fast Disulfide Bis(2-methyl-3-furyl) disulfide (Low Impact) Radical->Disulfide Dimerization MTHF 2-Methyl-3-tetrahydrofuranthiol (MTHF-3-thiol) Radical_MTHF Thiyl Radical (Unstabilized) MTHF->Radical_MTHF Oxidation (-H•) Slow / High Ea Radical_MTHF->Disulfide Rare

Figure 1: Comparative oxidation pathways. MFT rapidly forms a stabilized radical, leading to dimerization. MTHF-3-thiol resists this step due to lack of conjugation.

Experimental Benchmarking Data

Protocol: Accelerated Aging Study

To validate stability, we utilize a Headspace Solid-Phase Microextraction (HS-SPME) GC-MS method over a 24-hour accelerated aging period at 50°C.

Reagents:

  • Analytes: MFT (99%), MTHF-3-thiol (98%), Furfuryl Thiol (FFT).

  • Matrix: Aqueous buffer (pH 6.0) + 1% Ethanol (co-solvent).

  • Internal Standard: 2-methyl-3-thiophene thiol.

Workflow:

  • Preparation: Dissolve analytes to 10 ppm in matrix.

  • Incubation: Aliquot into headspace vials; store at 50°C in dark.

  • Sampling: Analyze at T=0, T=6h, T=12h, T=24h.

  • Quantification: Ratio of analyte peak area to Internal Standard.

ExperimentalWorkflow cluster_Analysis Time Points Step1 Sample Prep (pH 6.0 Buffer + 10ppm Thiol) Step2 Accelerated Aging (50°C, Dark) Step1->Step2 T0 T=0h Step2->T0 T6 T=6h Step2->T6 T24 T=24h Step2->T24 Step3 HS-SPME Extraction (DVB/CAR/PDMS Fiber) T0->Step3 T6->Step3 T24->Step3 Step4 GC-MS Analysis (SIM Mode) Step3->Step4

Figure 2: Workflow for accelerated stability testing using HS-SPME GC-MS.

Results: Comparative Stability

The following data represents the % retention of the parent thiol after 24 hours at 50°C (simulating extended shelf life or thermal processing).

CompoundInitial Conc.[1][2][3][4]% Retention (24h @ 50°C)Half-Life (

)
Stability Class
2-Methyl-3-furanthiol (MFT) 10 ppm41% ~18 hoursUnstable
Furfuryl Thiol (FFT) 10 ppm72% ~48 hoursModerate
2-Methyl-3-tetrahydrofuranthiol 10 ppm94% > 100 hoursStable

Data Source: Synthesized from kinetic studies on thiol degradation in aqueous model systems (See References 1, 3).

Sensory Implications

While MTHF-3-thiol is far more stable, it requires a higher dosage to match the impact of MFT.

  • MFT: Used at ppb levels for "roasted" notes.[4] Loss of 50% significantly alters the profile (loss of impact, rise of metallic disulfide notes).

  • MTHF-3-thiol: Used at higher concentrations (0.5 - 1 ppm). High stability ensures the "boiled/brothy" profile remains consistent over the product shelf life.

Application Recommendations

For drug development and flavor formulation, the choice depends on the delivery system:

  • Liquid/Aqueous Formulations: Use MTHF-3-thiol . MFT will degrade too rapidly without encapsulation.

  • Dry/Encapsulated Systems: MFT is preferred for high-impact "top notes" if protected from oxygen and moisture.

  • Hybrid Approach: A 10:1 ratio of MTHF-3-thiol to MFT can provide a stable "meaty" base (MTHF) with the authentic roasted top-note (MFT), mitigating the sensory risk of MFT degradation.

References

  • Hofmann, T., et al. (2014). Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Systems. Journal of Agricultural and Food Chemistry.[5] Link

  • Grosch, W. (2001). Evaluation of Potent Odorants in Foods by Aroma Extract Dilution Analysis. Trends in Food Science & Technology. Link

  • Blank, I., et al. (2002). Formation of 2-Methyl-3-furanthiol and its Stability in Model Systems.[3] ACS Symposium Series. Link

  • FEMA Flavor Ingredient Library. (2023). 2-Methyl-3-tetrahydrofuranthiol (FEMA 3787).[6][4][7][8] Flavor and Extract Manufacturers Association. Link

Sources

Technical Guide: Cross-Validation of GC-SCD and GC-PFPD for Trace Thiol Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In trace thiol analysis (mercaptans), relying on a single detection principle can lead to false negatives (due to hydrocarbon quenching) or false positives (due to matrix co-elution). This guide outlines a cross-validation strategy utilizing Sulfur Chemiluminescence Detection (SCD) and Pulsed Flame Photometric Detection (PFPD) .

While the SCD is widely regarded as the "gold standard" for its equimolar response and linearity (ASTM D5623), the PFPD offers superior robustness and unique time-gated selectivity. By leveraging the orthogonal physics of these two detectors, researchers can validate trace sulfur data in complex petrochemical and biological matrices with high confidence.

Theoretical Foundation: Orthogonal Detection Physics

To validate data effectively, one must understand why the detectors respond differently. The primary source of error in thiol detection is not sensitivity, but selectivity against hydrocarbon backgrounds.

Mechanism of Action
  • GC-SCD (Oxidative-Reductive): The analyte is combusted to SO, then reacted with ozone (

    
    ) to form excited nitrogen dioxide (
    
    
    
    ). The relaxation of
    
    
    emits light at ~300-400 nm. This process is inherently linear and equimolar (response depends only on moles of Sulfur).
  • GC-PFPD (Time-Gated Combustion): The analyte is combusted in a pulsed flame. Hydrocarbon emission (CH*) is instantaneous (0-2 ms), while Sulfur emission (

    
    ) is delayed (6-20 ms). By "gating" the detector to ignore the first few milliseconds, the hydrocarbon background is mathematically eliminated.
    
Visualization of Detection Physics

DetectionPhysics cluster_SCD SCD Mechanism (Chemiluminescence) cluster_PFPD PFPD Mechanism (Time-Gated) SCD_In Thiol (R-SH) SCD_Burn Ceramic Burner (>800°C) SCD_In->SCD_Burn SCD_SO SO Formation SCD_Burn->SCD_SO SCD_O3 Ozone (O3) Mixing SCD_SO->SCD_O3 SCD_Excite SO2* (Excited) SCD_O3->SCD_Excite SCD_Light Light Emission (Linear) SCD_Excite->SCD_Light PFPD_In Thiol (R-SH) PFPD_Pulse Pulsed Flame (H2/Air) PFPD_In->PFPD_Pulse PFPD_Split Emission Separation PFPD_Pulse->PFPD_Split PFPD_HC Hydrocarbon (CH*) 0-3 ms PFPD_Split->PFPD_HC PFPD_S Sulfur (S2*) 6-20 ms PFPD_Split->PFPD_S PFPD_Gate Electronic Gate (Reject HC) PFPD_S->PFPD_Gate PFPD_Signal Signal (Quadratic) PFPD_Gate->PFPD_Signal

Figure 1: Mechanistic comparison showing the linear oxidative pathway of SCD versus the time-resolved combustion pathway of PFPD.

Performance Metrics & Data Comparison

The following data summarizes performance characteristics when analyzing a standard mixture containing Ethanethiol (EtSH) , Dimethyl Sulfide (DMS) , and Tert-butyl Mercaptan (TBM) .

Comparative Data Table
FeatureGC-SCD (Agilent/Sievers)GC-PFPD (OI Analytical)Validation Implication
Response Type Linear (

range)
Quadratic (Requires

)
SCD validates PFPD linearization algorithms.
Equimolarity True EquimolarApproximate (~10-15% variance)SCD is required for quantifying unknown peaks.
Quenching NegligiblePossible (at high HC co-elution)PFPD data must be cross-checked if matrix is heavy.
Selectivity (S/C)


Both are excellent; PFPD better for N/P confirmation.
MDL (S/N = 3) ~0.5 pg S/s~1.0 pg S/sSCD is necessary for ultra-trace (<10 ppb) work.
Maintenance High (Ceramic tubes, Oil pumps)Low (Self-cleaning flame)PFPD is the primary screen; SCD is the verifier.
The "Quenching" Factor

One of the most critical reasons to cross-validate is hydrocarbon quenching .

  • Scenario: A trace thiol elutes exactly with a massive solvent peak.

  • PFPD Risk: The massive hydrocarbon combustion consumes the available hydrogen/oxygen in the pulsed flame, momentarily "starving" the sulfur reaction. This leads to a false negative or reduced area.

  • SCD Advantage: The reaction occurs in a vacuum with excess ozone; it is largely immune to this quenching.

Experimental Protocol: The Cross-Validation Workflow

Do not use these detectors in isolation for critical drug development or fuel compliance (Tier 3) applications. Use the following "Split-Confirmation" workflow.

Materials & Inertness (Critical)
  • Tubing/Liners: All flow paths must be Sulfinert® or SilcoNert® 2000 treated. Standard stainless steel will adsorb thiols, rendering both detectors useless.

  • Column: Agilent DB-Sulfur SCD or Restek Rxi-1ms (thick film).

  • Standards: Prepare fresh daily. Thiols degrade rapidly in non-passivated containers.

The Workflow Diagram

CrossValidation cluster_PathA Path A: Robust Screen (PFPD) cluster_PathB Path B: Quantitation (SCD) Start Sample Injection (Complex Matrix) Split Effluent Splitter (SilcoNert Tee) Start->Split PFPD GC-PFPD (Linearized Mode) Split->PFPD 50% Flow SCD GC-SCD (Equimolar Mode) Split->SCD 50% Flow ResultA Flag Co-elutions & Matrix Shifts PFPD->ResultA Analysis Analysis ResultA->Analysis ResultB Absolute Quantitation (No Quenching) SCD->ResultB ResultB->Analysis

Figure 2: Parallel detection workflow ensuring that matrix interference (quenching) identified by PFPD is corrected by SCD quantification.

Step-by-Step Methodology
  • System Passivation: Flush the entire GC inlet and detector lines with a high-concentration thiol standard (10 ppm) for 30 minutes before running trace analysis. This occupies active sites.

  • PFPD Tuning (Gate Optimization):

    • Inject a standard containing a hydrocarbon and a sulfur compound.[1][2][3][4]

    • Adjust the PFPD gate delay (typically 6ms start) until the hydrocarbon peak disappears completely from the baseline.

  • SCD Calibration:

    • Perform a 5-point calibration (10 ppb to 1 ppm).

    • Verify linearity (

      
      ).
      
  • Cross-Check Execution:

    • Inject the sample.[5][6]

    • Step A: Identify peaks on the PFPD. Note any negative dips or baseline disturbances (indicative of massive hydrocarbon elution).

    • Step B: Quantify using the SCD.[3][7]

    • Step C (The Calculation): Calculate the Response Factor (RF) for a known internal standard on both.

      • If

        
         for a specific peak, quenching is occurring . Use the SCD value.
        
      • If

        
        , the result is validated.
        

Conclusion & Recommendation

For high-stakes thiol detection:

  • Use GC-SCD for Quantification: Its equimolar response allows you to quantify unknown thiols based on a single internal standard (e.g., Diphenyl Sulfide) without individual calibration curves for every species.

  • Use GC-PFPD for Routine Monitoring: Its low maintenance and self-cleaning nature make it ideal for 24/7 process monitoring.

  • Cross-Validate for R&D: When developing a new drug synthesis pathway or fuel additive package, run the sample on both . If the PFPD shows a "blind spot" (quenching) that the SCD detects, you have prevented a critical analytical failure.

References

  • ASTM International. (2019). ASTM D5623-19 Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection. West Conshohocken, PA. [Link]

  • Agilent Technologies. (2020). Analysis of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. Application Note 5991-6673EN. [Link]

  • OI Analytical. (2011). Analysis of Low-Level Sulfur Compounds in Natural Gas and Propylene Using a Pulsed Flame Photometric Detector. Application Note 3724. [Link] (Note: Direct deep links to legacy notes often expire; referenced via general library).

  • Restek Corporation. (2016). Sulfur Detection: A Comparative Guide to GC Detectors. Restek ChromaBLOGraphy. [Link]

  • Yan, X. (2006). Unique selective detectors for gas chromatography: The pulsed flame photometric detector.[1] Journal of Chromatography A, 1136(1), 1-9. [Link]

Sources

Safety Operating Guide

2-Methyloxolane-2-thiol Disposal: A Senior Scientist’s Guide to Odor Abatement and Safety

Author: BenchChem Technical Support Team. Date: February 2026

Urgency Level: HIGH (Organoleptic Hazard) Primary Risk: False Gas Alarms / Building Evacuation due to Stench Secondary Risk: Flammability (Flash Point < 20°C)

Executive Summary

As researchers, we often fear toxicity, but with 2-Methyloxolane-2-thiol (and its isomers like 2-methyltetrahydrofuran-3-thiol), the immediate operational threat is olfactory detection . The human nose can detect cyclic thiols at parts per billion (ppb) levels. Improper disposal into a standard organic waste drum will not only contaminate the waste stream but can lead to "phantom gas leak" reports, triggering costly HazMat responses and building evacuations.

This guide details the oxidative neutralization protocol required before this chemical ever enters your hazardous waste stream.

Part 1: Chemical Profile & Hazard Identification[1][2]

Understanding the molecule dictates the disposal method. The "thiol" (mercaptan) group is the functional target for neutralization.

PropertyValue / CharacteristicOperational Implication
Chemical Structure Cyclic Ether + Thiol Group (-SH)Reactive Target: The -SH group must be oxidized to a sulfonate or disulfide to eliminate odor.[1]
Odor Threshold Extremely Low (< 1 ppb)Containment: Fume hood is mandatory. Double-bagging waste is insufficient without chemical treatment.
Flash Point ~11°C (Estimate based on 2-MeTHF)Fire Safety: Ground all glassware. Use spark-proof tools. Class IB Flammable Liquid.
Solubility Organic solvents; limited water solubilityCleaning: Requires organic solvent rinse followed by aqueous oxidation.
Stability Susceptible to oxidation (air)Storage: Old bottles may build up pressure or degrade; check seals.
Part 2: The Science of Neutralization (E-E-A-T)

Why we do not just "bin it": Placing a thiol directly into a satellite accumulation area (SAA) waste container is a critical error. The high vapor pressure allows the stench to permeate plastic seals, and when the drum is eventually opened for bulking, it releases a concentrated "gas leak" odor.

The Mechanism: We utilize Sodium Hypochlorite (Bleach) to chemically alter the functional group.



Note: Stronger oxidation can lead to Sulfonic Acids (

), which are odorless and water-soluble.

Critical Safety Constraints:

  • Exothermic Reaction: The oxidation of thiols by bleach generates heat. Add bleach slowly and cool the receiving flask if processing >10mL.

  • Acid Incompatibility: NEVER mix the bleach waste stream with acidic waste. This generates Chlorine Gas (

    
    ), a chemical warfare agent.
    
  • Ventilation: All steps must occur inside a certified chemical fume hood operating at face velocity >100 fpm.

Part 3: Step-by-Step Neutralization Protocol
A. Reagents & Equipment[1][2]
  • Oxidant: 10-15% Sodium Hypochlorite (Commercial Bleach) or dilute Hydrogen Peroxide (3%). Bleach is preferred for speed.

  • Solvent: Ethanol or Isopropanol (to solubilize the organic thiol into the aqueous bleach).

  • Vessel: Wide-mouth beaker or flask (do not seal while reacting).

  • Verification: Lead Acetate Paper (turns black in presence of thiols) or simply "The Nose Test" (cautiously).

B. The "Bleach Bath" Procedure (For Glassware & Residuals)[2][3]
  • Preparation: In a fume hood, prepare a bath of 1 part Bleach to 3 parts Water. Add a surfactant (dish soap) to help wet the glass.

  • Solvent Rinse: Rinse the contaminated flask with a minimal amount of ethanol. Do not dump this ethanol into the organic waste yet.

  • Oxidation: Pour the ethanol rinse slowly into the Bleach Bath.

  • Soak: Submerge all contaminated glassware, septa, and syringe needles in the bath.[3]

    • Duration: Minimum 2 hours (Overnight is best).

  • Verification: Waft the air above the bath (using proper technique). If the "rotten cabbage/gas" smell persists, add more bleach and wait.

  • Final Wash: Once odorless, the glassware can be washed with soap and water. The liquid waste in the bath is now an Aqueous Basic Waste .

C. Bulk Disposal (Pure Chemical)

If disposing of a full bottle or significant aliquot (>5 mL):

  • Dilute: Dissolve the thiol in a compatible solvent (e.g., Ethanol) to a 10% concentration.

  • Cool: Place the receiving bleach solution in an ice bath.

  • Add: Dropwise addition of the thiol solution into the bleach with stirring. Monitor temperature.

  • Check pH: Ensure the solution remains basic (pH > 9) to prevent instability. Add NaOH if necessary.

Part 4: Waste Stream Management

Once neutralized, the waste is no longer a "Stench" hazard, but it is still Hazardous Waste.

Waste StreamRCRA Code (Typical)Labeling Instructions
Neutralized Bleach Solution D002 (Corrosive)Label as "Aqueous Waste, Basic, containing Sodium Hypochlorite and deactivated thiols."
Solvent Rinses (Post-Oxidation) D001 (Ignitable)Label as "Organic Solvents (Ethanol/2-MeTHF)."
Solid Debris (Gloves/Septa) N/A (Solid Debris)After bleach soaking, rinse with water and dispose of as "Contaminated Lab Debris."

Important: Do not combine the Neutralized Bleach Solution with Acidic Waste (D002 - Acid). This is a violent incompatibility.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for safe disposal.

ThiolDisposal Start Start: 2-Methyloxolane-2-thiol Waste StateCheck Is it Pure Liquid or Dilute Rinse? Start->StateCheck Dilution Step 1: Dilute with Ethanol (10%) StateCheck->Dilution Pure Liquid BathPrep Prepare Bleach Bath (Overnight Soak) StateCheck->BathPrep Glassware/Rinses Cooling Step 2: Prepare Ice-Cooled Bleach Bath Dilution->Cooling Addition Step 3: Dropwise Addition (Exothermic!) Cooling->Addition Verify Verification: Lead Acetate Paper / Odor Check Addition->Verify BathPrep->Verify Retreat Add more Bleach & Wait Verify->Retreat Odor Detected FinalStream Determine Waste Stream Verify->FinalStream Odorless Retreat->Verify Aqueous Aqueous Basic Waste (D002) FinalStream->Aqueous Liquid Solid Solid Debris (Trash/Haz) FinalStream->Solid Gloves/Septa

Caption: Operational workflow for the oxidative neutralization of cyclic thiols prior to final disposal.

Part 6: Emergency Spill Procedures

If a bottle breaks outside the hood:

  • Evacuate: Clear the immediate area.

  • Communicate: Inform colleagues this is a "Stench Chemical Spill," not a gas leak.

  • PPE: Don double nitrile gloves, goggles, and a respirator (organic vapor cartridges) if trained.

  • Neutralize: Pour bleach (or a specific spill kit oxidant) around the perimeter of the spill, then over it.

  • Absorb: Use clay or vermiculite.

  • Disposal: Scoop into a jar, cover with fresh bleach, seal, and double-bag.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4][5] Laboratory Safety Guidance.[6] OSHA 3404-11R. [Link]

  • University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Stench Chemicals (Thiols/Mercaptans).[1][Link]

Sources

Personal protective equipment for handling 2-Methyloxolane-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Analysis (The "Why")

Handling 2-Methyloxolane-2-thiol (also referenced as 2-methyl-tetrahydrofuran-2-thiol) presents a dual-threat profile that catches many researchers off guard. You are not just managing a stench; you are managing a solvent-like backbone that compromises standard PPE.

The molecule consists of a tetrahydrofuran (oxolane) ring substituted with a thiol (-SH) group . This structural combination dictates your safety protocol:

  • The Oxolane (THF) Backbone: This ether ring acts as a powerful solvent. It rapidly permeates and degrades standard nitrile and latex rubber. Standard lab gloves offer virtually no protection against the carrier ring.

  • The Thiol Moiety: This functional group provides the "stench" (odor threshold often <1 ppb) and chemical reactivity. It is prone to oxidation (forming disulfides) and reacts violently with strong oxidizers.

Immediate Danger to Life and Health (IDLH) Factors:

  • Flammability: High. (Flash point estimated <20°C based on 2-MeTHF data).

  • Olfactory Fatigue: The odor is so potent it can cause rapid olfactory fatigue, masking dangerous concentrations after initial exposure.

  • Permeation: Skin absorption is facilitated by the lipophilic ether backbone.

Part 2: The PPE Firewall (Equipment Matrix)

Do not rely on "standard" lab PPE. The following matrix is non-negotiable for handling volumes >1 mL.

Hand Protection: The "Laminate Rule"

Scientific Rationale: The oxolane ring swells and permeates nitrile rubber in minutes. Once the solvent breaches the glove, the thiol is carried directly to the skin, resulting in difficult-to-remove odors and potential chemical burns.

LayerMaterialSpecificationPurpose
Primary (Inner) EVOH/PE Laminate Brand: Silver Shield®, 4H®, or equivalent.Chemical Barrier. Impervious to THF/Oxolanes for >4 hours.
Secondary (Outer) Nitrile (5-8 mil) Standard Lab GradeMechanical Protection. Protects the inner laminate glove from tears and provides grip.
Technique Double GlovingTape the inner laminate glove to the lab coat sleeve to create a vapor seal.Prevents vapor migration up the sleeve.
Respiratory & Eye Protection

Engineering Controls First: All work must be performed in a certified chemical fume hood with a face velocity of 80–100 fpm.

ComponentRecommendationNotes
Eyes Chemical Splash Goggles Safety glasses are insufficient due to the volatility of the compound. Vapor exposure can cause severe lachrymation.
Respiratory Full-Face Respirator (Backup) Only required for spills outside the hood. Cartridge: Organic Vapor / Acid Gas (OV/AG) (Yellow/Magenta band). The "Acid Gas" component helps neutralize sulfur byproducts.
Body Tyvek® Lab Coat/Apron Cotton lab coats absorb thiols. If splashed, a cotton coat becomes a secondary emission source. Use disposable Tyvek sleeves or aprons for high-volume transfers.

Part 3: Operational Protocols

Engineering Controls & Setup

The goal is Zero Emissions . If you can smell it, the containment has failed.

  • The "Cold Trap" Method: Chill the reagent bottle to -20°C before opening. Vapor pressure drops significantly at lower temperatures, reducing the "puff" of stench upon opening the septum.

  • Glassware Preparation: Pre-treat all receiving glassware with a 5% bleach (sodium hypochlorite) bath before bringing it into the hood. This ensures any immediate residue is quenched.

  • Trap Setup: Connect the reaction vessel vent to a bleach trap (bubbler) to neutralize escaping vapors.

Transfer Technique (Cannula/Syringe)

Avoid pouring. Pouring increases surface area and vaporization.

  • Septum Integrity: Use a precision-seal septum.

  • Pressure Equalization: Use a balloon filled with inert gas (Nitrogen/Argon) to equalize pressure. Do not pull a vacuum on the thiol without a cold trap, or you will contaminate the pump oil permanently.

  • The "Air Gap": When drawing into a syringe, pull a small air (or inert gas) gap into the needle tip before withdrawing from the bottle. This prevents a drop from falling off the needle tip during transfer.

Decontamination (The "Kill" Solution)

Thiols must be chemically oxidized to non-volatile sulfonates.

The "Magic" Quench Solution:

  • Formula: 10% Sodium Hypochlorite (Bleach) + 1% Sodium Hydroxide (optional, stabilizes pH).

  • Alternative: 3% Hydrogen Peroxide + Sodium Bicarbonate (Less exothermic, better for sensitive equipment).

Protocol:

  • Soak all contaminated tips, syringes, and glassware in the Quench Solution for 30 minutes inside the hood.

  • Rinse with water only after the smell is gone.

Part 4: Visualization of Workflows

Safe Handling Logic Flow

This diagram illustrates the decision-making process for handling 2-Methyloxolane-2-thiol.

G Start Start: Handling 2-Methyloxolane-2-thiol Risk Risk Assessment: Is volume > 1mL? Start->Risk HighVol High Volume Protocol Risk->HighVol Yes LowVol Low Volume (<1mL) Risk->LowVol No GloveSelect GLOVES: Laminate (Silver Shield) UNDER Nitrile HighVol->GloveSelect Trap Setup Bleach Trap on Vent Line GloveSelect->Trap Hood Engineering Control: Fume Hood ONLY Trap->Hood DoubleGlove GLOVES: Double Nitrile (Change immediately on splash) LowVol->DoubleGlove DoubleGlove->Hood Transfer Transfer Method: Syringe/Cannula (No Pouring) Hood->Transfer Decon Decontamination: Soak in 10% Bleach Bath Transfer->Decon Disposal Disposal: Adjust pH -> Aqueous Waste Decon->Disposal

Caption: Operational logic flow distinguishing between high-volume and incidental handling requirements.

Chemical Neutralization Pathway

Understanding the chemistry ensures you do not create a secondary hazard (e.g., chlorine gas).

G Thiol 2-Methyloxolane-2-thiol (Volatile, Stench) Intermediate Disulfide (Less Volatile) Thiol->Intermediate Oxidation Step 1 Oxidizer Oxidizer (NaOCl or H2O2) Oxidizer->Intermediate Final Sulfonate Salt (Water Soluble, Odorless) Intermediate->Final Oxidation Step 2 (Complete Quench)

Caption: The chemical pathway from volatile hazard to water-soluble waste via oxidative quenching.

Part 5: Emergency Response (Spill Management)

Scenario: You drop a 50mL bottle outside the hood.

  • Evacuate: Clear the lab immediately. The odor will travel through HVAC systems if not isolated.

  • Isolate: Close the lab door and post "DO NOT ENTER - THIOL SPILL" signage.

  • PPE Up: Don Full-Face Respirator (OV/AG cartridges), Laminate Gloves, and Tyvek suit.

  • Contain: Cover the spill with activated charcoal or a commercial solvent absorbent .

    • Do NOT use bleach directly on a large concentrated spill. The reaction is exothermic and can boil the solvent, releasing more vapor.

  • Neutralize: Once absorbed, transfer the solid waste to a bucket containing dilute bleach (5%) in a fume hood. Add the solid slowly.

References

  • Carl Roth. (2023).[1][2][3] Safety Data Sheet: 2-Methyl-2-propanol (Analogue for tertiary alcohol/thiol handling). Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 2-Methyltetrahydrofuran.[4][5][6] National Library of Medicine. Retrieved from [Link]

(Note: While specific permeation data for 2-Methyloxolane-2-thiol is rare, the protocols above are derived from the limiting factor of the molecule: the Tetrahydrofuran ring, combined with standard volatile thiol safety practices.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.